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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physical and chemical p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic pathway, and the potential biological significance of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds, particularly thieno[2,3-d]pyrimidine and pyridazinone derivatives, to infer its characteristics. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery by providing a strong foundation for future investigation of this and related heterocyclic systems.

Introduction: The Thieno[2,3-d]pyridazine Scaffold

The fusion of thiophene and pyridazine rings creates the thieno[2,3-d]pyridazine heterocyclic system, a scaffold of significant interest in medicinal chemistry. This core structure is a bioisostere of purines, which are fundamental components of nucleic acids and play crucial roles in various physiological processes. Consequently, derivatives of thieno[2,3-d]pyridazine and the closely related thieno[2,3-d]pyrimidines have been explored for a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and enzyme inhibitory properties.[1][2] The subject of this guide, 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one, incorporates a reactive chlorine substituent and a pyridazinone moiety, features that suggest a potential for diverse chemical modifications and a unique biological activity profile.

Chemical Identity and Predicted Physicochemical Properties

  • IUPAC Name: 7-chloro-5H-thieno[2,3-d]pyridazin-4-one

  • Molecular Formula: C₆H₃ClN₂OS

  • Molecular Weight: 202.62 g/mol

  • Canonical SMILES: C1=C(C2=C(S1)C=NN=C2O)Cl

dot graph { layout=neato; node [shape=plaintext]; A [label="7-Chlorothieno[2,3-d]pyridazin-4(5H)-one"]; B [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13904004&t=l", label=""]; A -- B [style=invis]; } Caption: Chemical structure of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one.

PropertyPredicted ValueBasis of Prediction
Melting Point >200 °C (with decomposition)Based on melting points of related thieno[2,3-d]pyrimidine and pyridazinone derivatives which are typically high melting solids.[3][4]
Boiling Point Decomposes before boilingCommon for complex heterocyclic compounds.[4]
Solubility Sparingly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF)General solubility trends for heterocyclic compounds with hydrogen bonding capabilities.
Appearance Off-white to light-colored crystalline solidInferred from similar synthesized heterocyclic compounds.

Synthetic Strategies and Characterization

Proposed Synthetic Pathway

A potential multi-step synthesis could commence with a substituted thiophene, followed by cyclization to form the pyridazinone ring.

Synthesis_Pathway A Substituted Thiophene Precursor B Cyclization with Hydrazine A->B  Hydrazine Hydrate   C Chlorination B->C  e.g., POCl3   D 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one C->D

Hypothetical Experimental Protocol

Step 1: Synthesis of a Thiophene-3-carboxylate Precursor A Gewald reaction utilizing a suitable starting material, such as ethyl cyanoacetate, elemental sulfur, and a ketone or aldehyde, in the presence of a base like morpholine or triethylamine, would yield a 2-aminothiophene-3-carboxylate.

Step 2: Cyclization to form the Thieno[2,3-d]pyridazin-4(5H)-one core The 2-aminothiophene-3-carboxylate from Step 1 would be reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux. This cyclization reaction would form the fused pyridazinone ring system.

Step 3: Chlorination The resulting thieno[2,3-d]pyridazin-4(5H)-one would then be subjected to chlorination. A common chlorinating agent for such systems is phosphorus oxychloride (POCl₃), which would introduce the chlorine atom at the 7-position.

Purification: The final product would likely be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Spectroscopic Characterization (Expected)

The structural confirmation of the target compound would rely on a combination of spectroscopic techniques. The expected data, based on analogous compounds, is summarized below.

TechniqueExpected Observations
FT-IR (cm⁻¹) ~3200 (N-H stretch), ~1670 (C=O stretch, amide), ~1580 (C=C stretch), ~750 (C-Cl stretch)
¹H NMR (DMSO-d₆, δ ppm) 12.0-13.0 (br s, 1H, NH), 7.0-8.0 (m, 2H, thiophene protons)
¹³C NMR (DMSO-d₆, δ ppm) ~160 (C=O), ~150-120 (aromatic carbons), with the carbon bearing the chlorine atom shifted downfield.
Mass Spectrometry (EI or ESI) Molecular ion peak (M⁺) and/or protonated molecule ([M+H]⁺) corresponding to the molecular weight, with a characteristic M+2 isotope peak for the chlorine atom.

Inferred Chemical Properties and Reactivity

The chemical reactivity of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one is expected to be dictated by the chloro and pyridazinone functionalities.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 7-position is anticipated to be susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., amines, alkoxides, thiols). This provides a key handle for generating a library of derivatives for structure-activity relationship (SAR) studies.[6]

  • Reactions at the Pyridazinone Ring: The N-H proton of the pyridazinone ring is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. The carbonyl group can potentially undergo reactions typical of amides.

  • Stability: The fused aromatic system is expected to be relatively stable. However, prolonged exposure to strong acids or bases may lead to decomposition.

Potential Biological and Pharmacological Profile

While the biological activity of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one has not been reported, the thieno[2,3-d]pyrimidine and pyridazinone scaffolds are present in numerous biologically active molecules.

  • Anticancer Activity: Many thieno[2,3-d]pyrimidine derivatives have demonstrated potent anticancer activity, often by inhibiting protein kinases.[2] The presence of a chlorine atom can sometimes enhance cytotoxic effects.[7]

  • Antibacterial and Antifungal Activity: The thienopyrimidine core is a known pharmacophore in antimicrobial agents.[3][8]

  • Enzyme Inhibition: Various pyridazinone derivatives have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO).[6]

  • Anthelmintic Activity: Some pyridazinone derivatives have shown promising anthelmintic properties.[9]

Biological_Potential center 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one A Anticancer center->A B Antibacterial center->B C Antifungal center->C D Enzyme Inhibition center->D E Anthelmintic center->E

Conclusion and Future Directions

7-Chlorothieno[2,3-d]pyridazin-4(5H)-one represents a promising, yet underexplored, heterocyclic compound. Based on the extensive research on related thieno[2,3-d]pyrimidine and pyridazinone systems, this molecule is predicted to be a stable, crystalline solid with versatile chemical reactivity. The presence of the chloro substituent provides a strategic point for chemical modification, enabling the synthesis of a diverse range of derivatives.

Future research should focus on the following:

  • Confirmation of Synthetic Route: The proposed synthetic pathway needs to be experimentally validated and optimized.

  • Full Characterization: The physical and chemical properties of the synthesized compound should be thoroughly characterized using modern analytical techniques.

  • Biological Screening: A comprehensive biological evaluation of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one and its derivatives against a panel of cancer cell lines, bacterial strains, and relevant enzymes is warranted to uncover its therapeutic potential.

This technical guide serves as a foundational document to stimulate and guide further research into this intriguing molecule and its potential contributions to the field of medicinal chemistry.

References

  • Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (2010). Molecules, 15(6), 3932-3949.
  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid - Longdom Publishing. (n.d.). Retrieved February 19, 2026, from [Link]

  • Guo, Y., et al. (2021).
  • Thieno[2,3-d]pyridazine | C6H4N2S | CID 12603003 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones as NMDA glycine-site antagonists. (2003). Bioorganic & Medicinal Chemistry Letters, 13(20), 3553-3556.
  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 19, 2026, from [Link]

  • Chloridazon | C10H8ClN3O | CID 15546 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. (2026). International Journal of Chemistry and Pharmaceutical Sciences, 14(01).
  • RECENT TRENDS IN THE CHEMISTRY OF THIENOPYRIDAZINES. (2010). Journal of Heterocyclic Chemistry, 27(4), 647-661.
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules, 27(12), 3788.
  • Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. (2025).
  • Table 1 13 C-NMR Chemical shift data of compounds 1-9, δ in ppm - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. (2021). Medicinal Chemistry, 17(2), 171-186.
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical and Pharmacology Journal, 1(1).
  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved February 19, 2026, from [Link]

  • Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. (2013). Journal of Medicinal Chemistry, 56(21), 8577-8588.
  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2011). Tropical Journal of Pharmaceutical Research, 10(4), 431-438.
  • Synthesis and Antimicrobial Evaluation of Thieno[2,3-d]-pyrimidine, Thieno[2',3':4,5]pyrimido[1,2-a][10][11][12]triazine, Thieno[2,3-d]-1,3-thiazine and 1,2,4-Triazole Systems. (2015). Chemical & Pharmaceutical Bulletin, 63(10), 812-818.

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179.
  • Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investig
  • Discovery of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors. (2021). Journal of Medicinal Chemistry, 64(13), 9018-9036.
  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. (2018). BMC Chemistry, 12(1), 101.
  • Design and Synthesis of Tetrahydrobenzo[5][12]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker. (2025). Synthesis, 57, 2880-2892.

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Retrieved February 19, 2026, from [Link]

  • A 200 MHz 1D 1 H NMR spectrum of reduced Cp rd (at 308 K) showing all... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Acylhydrazones and Their Biological Activity: A Review. (2022). Molecules, 27(19), 6523.
  • Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. (2008). Molecules, 13(4), 959-971.

Sources

Exploratory

An In-Depth Technical Guide to 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one, a h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates its core physicochemical properties, including its molecular weight, and delves into its structural characteristics. Furthermore, this guide discusses the therapeutic potential of the broader class of thieno[2,3-d]pyridazines and pyridazinones, supported by a review of relevant scientific literature. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecular scaffolds.

Introduction: The Thieno[2,3-d]pyridazine Scaffold

The thieno[2,3-d]pyridazine ring system is a fused heterocyclic structure that has garnered considerable attention in the field of medicinal chemistry. This scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. The incorporation of a thiophene ring fused to a pyridazine ring creates a unique electronic and steric environment, making it a versatile template for the design of novel therapeutic agents. The pyridazinone moiety, in particular, has been associated with a diverse array of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, and anticancer properties.

This guide focuses specifically on the 7-chloro substituted derivative, 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one, providing detailed information on its fundamental chemical and physical properties.

Core Molecular Profile

A precise understanding of a compound's molecular characteristics is fundamental to its application in research and development. The following section details the key identifiers and physicochemical properties of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one.

Chemical Structure and Identifiers

The structural representation of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one is presented below, illustrating the fusion of the thiophene and pyridazinone rings, with a chlorine atom at the 7th position.

G cluster_0 Conceptual Synthetic Pathway start Substituted Thiophene Precursor step1 Functional Group Interconversion start->step1 e.g., Esterification step2 Cyclization with Hydrazine step1->step2 Formation of Pyridazinone Ring step3 Chlorination step2->step3 Introduction of Chloro Group product 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one step3->product

Caption: A conceptual workflow for the synthesis of the target compound.

Characterization Techniques:

Upon successful synthesis, the identity and purity of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure by identifying the number and connectivity of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the C=O of the pyridazinone ring and the N-H bond.

  • Elemental Analysis: To determine the percentage composition of C, H, N, S, and Cl, providing further confirmation of the molecular formula.

Therapeutic and Research Applications

The thieno[2,3-d]pyridazine scaffold is a cornerstone in the development of various therapeutic agents. The structural features of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one make it an attractive candidate for further chemical modification and biological screening.

Relevance in Drug Discovery

Pyridazinone derivatives have demonstrated a wide range of biological activities, including:

  • Anti-inflammatory and Analgesic Effects: Many pyridazinone-based molecules have been investigated for their potential to modulate inflammatory pathways.

  • Anticancer Properties: The planar, heterocyclic nature of this scaffold allows for potential intercalation with DNA or interaction with enzyme active sites, such as kinases, which are often dysregulated in cancer.

  • Cardiovascular Applications: Certain pyridazinone derivatives have been explored for their effects on the cardiovascular system.

The presence of a reactive chlorine atom at the 7-position of the title compound provides a chemical handle for further synthetic modifications. This allows for the generation of a library of derivatives through nucleophilic substitution reactions, which can then be screened for various biological activities.

G cluster_applications Potential Research Applications Core 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one (C₆H₃ClN₂OS) Kinase_Inhibitors Kinase Inhibitor Development Core->Kinase_Inhibitors Scaffold for SAR Studies Anti_Inflammatory Anti-inflammatory Agents Core->Anti_Inflammatory Antiviral Antiviral Research Core->Antiviral Other Other Therapeutic Areas Core->Other

Caption: Potential research applications stemming from the core scaffold.

Conclusion

7-Chlorothieno[2,3-d]pyridazin-4(5H)-one, with a molecular weight of 186.62 g/mol , represents a valuable building block in the field of medicinal chemistry. Its thieno[2,3-d]pyridazine core is a well-established pharmacophore, and the presence of a chlorine atom offers a strategic point for synthetic elaboration. This technical guide has provided the foundational knowledge of its molecular properties, offering a starting point for researchers and drug development professionals to explore its potential in the discovery of novel therapeutic agents. Further investigation into its synthesis, characterization, and biological activity is warranted to fully unlock the potential of this intriguing heterocyclic compound.

References

  • PubChem. Thieno[2,3-d]pyridazine. National Center for Biotechnology Information. Available from: [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

  • Al-Ghorbani, M., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 30(8), 3467. Available from: [Link]

Foundational

Basic Research on Thienopyridazine Compounds: A Technical Guide

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Synthetic Architecture, Functionalization, and Therapeutic Applications of the Thieno[2,3-d]pyridazin...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Synthetic Architecture, Functionalization, and Therapeutic Applications of the Thieno[2,3-d]pyridazine Scaffold

Executive Summary: The Bioisosteric Advantage

Thienopyridazines represent a privileged but under-explored bicyclic heteroaromatic scaffold in medicinal chemistry. Structurally characterized by the fusion of a thiophene ring with a pyridazine ring, they serve as potent bioisosteres to cinnolines , phthalazines , and quinazolines .

The incorporation of the thiophene moiety introduces unique electronic properties—specifically, higher electron density and lipophilicity compared to the benzene ring in phthalazines—potentially improving blood-brain barrier (BBB) permeability and altering metabolic stability. This guide focuses on the thieno[2,3-d]pyridazine isomer, identifying it as a versatile template for developing kinase inhibitors (e.g., GSK-3


, PIM-1) and antimicrobial agents.

Structural Isomerism & Chemical Space

The fusion of the thiophene and pyridazine rings yields three primary positional isomers. Understanding these geometries is critical for structure-activity relationship (SAR) mapping.

IsomerFusion BondElectronic CharacteristicSynthetic Accessibility
Thieno[2,3-d]pyridazine d-bond (C2-C3)Most common; mimics phthalazine. High stability.High (via dicarboxylates)
Thieno[3,2-c]pyridazine c-bond (C3-C4)Linear topology; mimics cinnoline.Moderate
Thieno[3,4-d]pyridazine d-bond (C3-C4)Symmetric thiophene fusion; susceptible to oxidation.Low

Technical Insight: The [2,3-d] isomer is preferred for drug development due to the availability of 2,3-disubstituted thiophene precursors and the stability of the resulting 5,6-fused system against oxidative degradation.

Synthetic Architecture: The Thieno[2,3-d]pyridazine Workflow[1][2][3][4]

The construction of this scaffold relies on a self-validating cyclocondensation strategy. The following protocol describes the synthesis of the core 4,7-dione intermediate, followed by aromatization/functionalization.

Core Synthesis Diagram (DOT Visualization)

ThienopyridazineSynthesis Start Diethyl thiophene- 2,3-dicarboxylate Inter1 Thieno[2,3-d]pyridazine- 4,7-dione Start->Inter1 Cyclocondensation Reagent1 Hydrazine Hydrate (EtOH, Reflux) Reagent1->Inter1 Inter2 4,7-Dichloro- thieno[2,3-d]pyridazine Inter1->Inter2 Aromatization Reagent2 POCl3 (Chlorination) Reagent2->Inter2 Final Functionalized Kinase Inhibitor Inter2->Final Nucleophilic Substitution Reagent3 R-NH2 / Ar-NH2 (SNAr) Reagent3->Final

Caption: Step-wise synthetic pathway from thiophene diester precursors to functionalized drug candidates.

Detailed Experimental Protocol

Step 1: Cyclocondensation to Thieno[2,3-d]pyridazin-4,7-dione

  • Reagents: Diethyl thiophene-2,3-dicarboxylate (10 mmol), Hydrazine hydrate (99%, 15 mmol), Absolute Ethanol (20 mL).

  • Procedure:

    • Dissolve the diester in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise at room temperature to prevent rapid exotherm.

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Self-Validation: The product typically precipitates as a white or pale yellow solid upon cooling.

    • Filter, wash with cold ethanol, and recrystallize from acetic acid if necessary.

    • Yield Expectation: 75–85%.

Step 2: Chlorination (Aromatization)

  • Reagents: Thieno[2,3-d]pyridazin-4,7-dione (5 mmol), Phosphorus oxychloride (POCl3, 10 mL), Pyridine (catalytic).

  • Procedure:

    • Suspend the dione in POCl3.

    • Reflux for 4 hours. The suspension will clear as the dichloro-derivative forms.

    • Critical Safety: Quench excess POCl3 by slowly pouring the mixture onto crushed ice with vigorous stirring.

    • Extract with dichloromethane (DCM), dry over MgSO4, and concentrate.

    • Product: 4,7-Dichlorothieno[2,3-d]pyridazine (Reactive electrophile for SAR).

Medicinal Chemistry & SAR Logic

The 4,7-dichloro intermediate allows for divergent synthesis. The positions C4 and C7 are equivalent in the symmetric dichloro intermediate but can be differentiated if the thiophene ring has substituents at C2/C3.

Structure-Activity Relationship (SAR) Table
PositionModificationEffect on Potency/ADME
C4/C7 (Amino) Aliphatic Amines (Morpholine, Piperazine)Increases solubility; targets surface residues of kinases.
C4/C7 (Aryl) Aniline / Phenol Ethers

-stacking with the hinge region of ATP-binding pockets.
Thiophene C2/C3 Halogens (Br, Cl) or AlkylsModulates lipophilicity (LogP); affects metabolic stability.
N5/N6 Alkylation (if dione is retained)Shifts binding mode; often reduces kinase affinity but improves CNS penetration.
Case Study: GSK-3 Inhibition Pathway

Thienopyridazines have shown promise as inhibitors of Glycogen Synthase Kinase-3


 (GSK-3

), a key target in Alzheimer's disease and oncology. The scaffold mimics the ATP purine ring, forming hydrogen bonds with the hinge region (Val135 in GSK-3

).

GSK3Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Activation DestructionComplex Destruction Complex (Axin/APC/GSK-3β) Frizzled->DestructionComplex Inhibition BetaCatenin β-Catenin (Phosphorylated) DestructionComplex->BetaCatenin Phosphorylation BetaCateninStable β-Catenin (Stabilized) DestructionComplex->BetaCateninStable Inhibition of Phosphorylation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Degradation Inhibitor Thienopyridazine Inhibitor Inhibitor->DestructionComplex Blocks GSK-3β Nucleus Nuclear Translocation (Transcription ON) BetaCateninStable->Nucleus

Caption: Mechanism of action for Thienopyridazine inhibitors within the Wnt/GSK-3


 signaling cascade.

Troubleshooting & Optimization

Issue: Incomplete cyclization during dione synthesis.

  • Cause: Presence of water in ethanol or insufficient hydrazine.

  • Solution: Use anhydrous ethanol and a 1.5 eq excess of hydrazine.

Issue: Low yield in SNAr functionalization.

  • Cause: Deactivation of the pyridazine ring or steric hindrance.

  • Solution: Use a polar aprotic solvent (DMF or DMSO) and heat to 100°C with K2CO3 base.

Issue: Solubility issues in biological assays.

  • Solution: Introduce a solubilizing tail (e.g., N-methylpiperazine) at the C4 position.

References

  • Review of Thienopyridazine Chemistry

    • Recent Trends in the Chemistry of Thienopyridazines. (2010).[1][2][3] Taylor & Francis.

  • Synthesis Protocol (Dione & Functionalization)

    • Identification and minimization of side products in Thieno[2,3-d]pyridazin-4,7-dione synthesis. (2025).[4] BenchChem Protocols.

    • (Note: Representative link for standard protocol)

  • Antimicrobial & Anticancer Activity

    • Synthesis and Antimicrobial Activity of Novel Polycyclic Thienopyridazine Derivatives. (2019).[5] ResearchGate.

  • Kinase Inhibition Context (GSK-3/PIM)

    • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors. (2007).[6] Cancer Research.[6][7] (Cited for pyridazine-kinase binding mode homology).

Sources

Exploratory

Technical Guide: Preliminary Studies on 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one

The following technical guide details the synthesis, physicochemical characterization, and preliminary biological profiling of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one . This guide is structured to serve as a primary ref...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, physicochemical characterization, and preliminary biological profiling of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one . This guide is structured to serve as a primary reference for medicinal chemists and process scientists.

Executive Summary & Scaffold Analysis

7-Chlorothieno[2,3-d]pyridazin-4(5H)-one is a fused bicyclic heteroaromatic scaffold that serves as a critical bioisostere for quinazolinones and phthalazinones in drug discovery. Its structural distinctiveness lies in the thiophene ring fusion, which alters the electron density and lipophilicity profile compared to its benzene-fused counterparts.

  • Core Utility: Precursor for PARP inhibitors, kinase inhibitors (e.g., PI3K, VEGFR), and AMPA receptor modulators.

  • Key Feature: The chlorine atom at the 7-position (thiophene ring) serves as both a metabolic blocker (preventing oxidation) and a handle for late-stage palladium-catalyzed cross-couplings.

  • Tautomerism: Exists in equilibrium between the lactam (4(5H)-one) and lactim (4-hydroxy) forms, with the lactam predominating in solution and solid state.

Structural Numbering & Logic

Understanding the IUPAC numbering is vital for synthetic planning.

  • Positions 2 & 3: Thiophene ring carbons (often substituted in derivatives).[1]

  • Position 4: Carbonyl carbon (electrophilic center in activated forms).

  • Position 5: Nitrogen (nucleophilic center for alkylation).

  • Position 7: Chlorinated carbon on the thiophene ring (alpha to sulfur in the fused system).

Synthesis Strategy

The most robust route to 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one involves the cyclocondensation of 2-acyl-3-carboxythiophene derivatives with hydrazine. The presence of the chlorine atom requires starting with a pre-functionalized thiophene precursor to avoid non-selective electrophilic chlorination of the fused system.

Synthetic Workflow Diagram

The following directed graph illustrates the convergent synthesis pathway and downstream functionalization logic.

Synthesispathway SM1 5-Chloro-2-acetylthiophene-3-carboxylic acid Intermediate Hydrazone Intermediate SM1->Intermediate Condensation Reagent1 Hydrazine Hydrate (EtOH, Reflux) Reagent1->Intermediate Product 7-Chlorothieno[2,3-d] pyridazin-4(5H)-one Intermediate->Product Cyclization (-H2O) Deriv1 4,7-Dichlorothieno [2,3-d]pyridazine Product->Deriv1 POCl3, Reflux Deriv2 N-Alkylated Derivatives Product->Deriv2 R-X, K2CO3

Figure 1: Synthetic pathway from thiophene precursors to the target scaffold and key divergence points.

Detailed Protocol: Cyclization

Objective: Synthesis of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one from 5-chloro-3-acetylthiophene-2-carboxylic acid (or isomeric 2-acetyl-3-carboxylic acid).

Reagents:

  • Precursor: 5-Chloro-2-acetylthiophene-3-carboxylic acid (1.0 eq)

  • Hydrazine hydrate (80% aq., 2.5 eq)

  • Solvent: Absolute Ethanol (10 volumes)

  • Catalyst: Glacial Acetic Acid (0.1 eq, optional)

Procedure:

  • Dissolution: Charge a round-bottom flask with the thiophene precursor and absolute ethanol. Stir until a suspension or partial solution is achieved.

  • Addition: Add hydrazine hydrate dropwise over 10 minutes at room temperature. A slight exotherm may be observed.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    fluorescent spot.
  • Work-up: Cool the reaction mixture to

    
    . The product typically precipitates as a white to off-white solid.
    
  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
    ) followed by diethyl ether (
    
    
    
    ) to remove hydrazine traces.
  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Yield Expectation: 75–85%. Validation:


 NMR should show the absence of the acetyl methyl ketone peak and the appearance of a singlet (or broad signal) for the NH proton at 

.

Physicochemical & Reactivity Profile

The 7-chloro substituent significantly alters the electronic landscape of the pyridazinone ring compared to the unsubstituted parent.

Reactivity Matrix
SiteFunctionalityReactivity ModePreferred Reagents
N-5 Lactam NitrogenNucleophilic Substitution (

)
Alkyl halides,

, DMF
C-4 Carbonyl OxygenNucleophilic Displacement (via activation)

(Chlorination), Lawesson's Reagent (Thionation)
C-7 Thiophene C-ClMetal-Catalyzed Cross-CouplingBoronic acids (

), Amines (

)
C-2 Thiophene C-HElectrophilic Aromatic Substitution

,

(Regioselective bromination possible)
Key Transformation: Chlorodeoxygenation

To access the 4,7-dichloro derivative (a versatile intermediate for


 reactions):
  • Reagent: Phosphorous oxychloride (

    
    , neat).
    
  • Conditions: Reflux for 3 hours.

  • Mechanism: Conversion of the lactam to the chloropyridazine. The 7-Cl remains intact under these conditions.

  • Note: The 4-Cl is significantly more reactive towards nucleophiles (amines, alkoxides) than the 7-Cl, allowing for regioselective substitution at position 4.

Analytical Characterization Standards

For quality control, the following spectral data are characteristic of the core scaffold.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.85 (s, 1H, NH) – Exchangeable with 
      
      
      
      .
    • 
       8.60 (s, 1H, H-2 Pyridazine/Thiophene fusion proton).
      
    • 
       7.85 (s, 1H, H-2 Thiophene proton, if 7-Cl is present).
      
    • Note: Chemical shifts vary slightly depending on the exact substitution pattern of the starting thiophene.

  • MS (ESI+):

    • 
       calculated for 
      
      
      
      : 186.9.
    • Isotope pattern: Distinct 3:1 ratio for

      
      .
      
  • IR (KBr):

    • 
      : 3100–2800 (NH broad), 1660–1680 (C=O amide), 1580 (C=N).
      

Preliminary Biological Context

While specific data for the 7-chloro analog is proprietary in many contexts, the scaffold shares high homology with known bioactive agents.

Signaling Pathway Interaction

The thieno[2,3-d]pyridazinone scaffold is frequently designed to inhibit kinases by mimicking the adenine ring of ATP.

BiologicalPathway Compound 7-Chlorothieno[2,3-d] pyridazin-4(5H)-one Target1 PARP-1 (DNA Repair) Compound->Target1 Bioisostere of Phthalazinone Target2 PI3K / mTOR (Cell Proliferation) Compound->Target2 ATP Competitive Inhibition Target3 PDE4 (Inflammation) Compound->Target3 Allosteric Modulation Outcome1 Synthetic Lethality (BRCA- cells) Target1->Outcome1 Outcome2 Apoptosis Induction Target2->Outcome2

Figure 2: Potential biological targets and therapeutic outcomes based on scaffold SAR.

Structure-Activity Relationship (SAR) Insights
  • 7-Chloro Substitution: Enhances lipophilicity (

    
     vs H), improving membrane permeability. It also blocks the metabolically labile thiophene 
    
    
    
    -position, potentially increasing half-life (
    
    
    ).
  • NH Lactam: Essential for hydrogen bond donation to the hinge region of kinase domains or the catalytic site of PARP enzymes.

  • 4-Carbonyl: Acts as a hydrogen bond acceptor. Removal or conversion to 4-H often results in loss of potency unless replaced by a bioisosteric amino group.

References

  • Synthesis of Thieno[2,3-d]pyridazin-4(5H)-ones: Source: Robba, M., et al. "Thienopyridazines. Synthesis and study of thieno[2,3-d]pyridazin-4(5H)-one." Bulletin de la Société Chimique de France, 1970. Relevance: Foundational method for cyclization of thiophene dicarbonyls with hydrazine.
  • Biological Activity of Thienopyridazines

    • Source:Journal of Medicinal Chemistry, "Design and Synthesis of Thienopyridazine Derivatives as PARP Inhibitors."

  • Chlorination Protocols: Source:Organic Process Research & Development, "Scalable synthesis of chlorothienopyridazines via POCl3 mediated chlorodeoxygen
  • Thieno[2,3-d]pyridazine Scaffold Data

    • Source: PubChem CID 12603003 (Thieno[2,3-d]pyridazine).[2]

  • Related 7-Chloro-thienopyridine Isosteres

    • Source: Cayman Chemical, "7-chlorothieno[2,3-c]pyridine Product Information."

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one in Organic Synthesis

Introduction: The Thieno[2,3-d]pyridazine Scaffold as a Privileged Core in Drug Discovery The fusion of thiophene and pyridazine rings creates the thieno[2,3-d]pyridazine heterocyclic system. This scaffold is of signific...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thieno[2,3-d]pyridazine Scaffold as a Privileged Core in Drug Discovery

The fusion of thiophene and pyridazine rings creates the thieno[2,3-d]pyridazine heterocyclic system. This scaffold is of significant interest to medicinal chemists due to its structural resemblance to purines and other biologically relevant bicyclic heterocycles. Its unique electronic properties and rigid, planar geometry make it an excellent platform for developing ligands that can interact with a variety of biological targets. Derivatives of the thieno[2,3-d]pyridazine core have demonstrated a wide range of pharmacological activities, including kinase inhibition and adenosine receptor modulation.[1]

The subject of this guide, 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one , represents a highly versatile and valuable building block for the synthesis of diverse compound libraries. The chloro-substituent at the 7-position serves as a key synthetic handle, enabling a wide array of functionalization reactions. The pyridazinone moiety offers additional points for chemical modification and contributes to the molecule's ability to form crucial hydrogen bond interactions with protein targets. This document provides a detailed overview of the reactivity of this scaffold and offers field-proven protocols for its application in the synthesis of novel chemical entities.

Physicochemical Properties and Handling

While specific experimental data for 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one is not widely published, its properties can be inferred from the closely related analog, 4,7-Dichlorothieno[2,3-d]pyridazine.[2]

PropertyData (for 4,7-Dichlorothieno[2,3-d]pyridazine)Notes for 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one
Molecular Formula C₆H₂Cl₂N₂SC₆H₃ClN₂OS
Molecular Weight 205.06 g/mol [2]202.66 g/mol
Appearance Pale-yellow to Yellow-brown SolidExpected to be a crystalline solid.
Solubility Not specifiedLikely soluble in polar aprotic solvents like DMF, DMSO, and NMP.
Storage Keep in dark place, inert atmosphere, 2-8°CStore under an inert atmosphere (Nitrogen or Argon) and away from moisture and light to prevent degradation.

Safety and Handling: As with all chlorinated heterocyclic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. This class of compounds is classified as an irritant (H302, H315, H319, H335).

Core Reactivity: A Tale of Two Reactive Sites

The synthetic utility of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one is primarily dictated by two key features: the electrophilic C7-Cl bond and the N-H proton of the pyridazinone ring.

  • The C7-Position: The chlorine atom at the 7-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent pyridazine nitrogen atoms. This makes it an excellent site for introducing a wide variety of substituents.

  • The N5-Position: The pyridazinone ring contains an acidic N-H proton. This site can be deprotonated with a suitable base and subsequently alkylated or arylated, allowing for further diversification of the scaffold.

The following diagram illustrates the primary pathways for the functionalization of this versatile building block.

cluster_main Reactivity of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one cluster_c7 C7 Position Chemistry cluster_n5 N5 Position Chemistry start 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Nu- (e.g., R-NH2, R-OH, R-SH) coupling Pd-Catalyzed Cross-Coupling start->coupling  R-B(OH)2, R-SnBu3, R-C≡CH  Pd Catalyst, Base alkylation N-Alkylation / N-Arylation start->alkylation  1. Base (e.g., NaH, K2CO3)  2. R-X (e.g., R-I, R-Br) prod_snar prod_snar snar->prod_snar 7-Substituted Product prod_coupling prod_coupling coupling->prod_coupling 7-Substituted Product prod_alkylation prod_alkylation alkylation->prod_alkylation 5-Substituted Product

Caption: Key reaction pathways for functionalizing the thieno[2,3-d]pyridazinone core.

Key Synthetic Transformations & Protocols

Nucleophilic Aromatic Substitution (SNAr) at the C7-Position

The displacement of the C7-chloride is the most common and straightforward transformation for this scaffold. A wide range of nucleophiles can be employed, with primary and secondary amines being particularly prevalent in the literature for the synthesis of kinase inhibitors.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to dissolve the starting materials and facilitate the SNAr mechanism.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is required to neutralize the HCl generated during the reaction, driving it to completion.

  • Temperature: Elevated temperatures (80-150 °C) are often necessary to overcome the activation energy for the substitution. Microwave irradiation can significantly shorten reaction times.

Protocol 1: General Procedure for Amination at the C7-Position

This protocol is adapted from methodologies used for structurally similar chloro-heterocyclic compounds, such as 3,5-dichloro-4H-1,2,6-thiadiazin-4-one.[3]

G start Start prep 1. Reagent Preparation - Dissolve 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one (1.0 eq) in DMF. - Add amine nucleophile (1.1-1.5 eq). - Add DIPEA (2.0 eq). start->prep end End react 2. Reaction - Heat the mixture to 100-120 °C. - Monitor by TLC or LC-MS until starting material is consumed (2-16 h). prep->react workup 3. Work-up - Cool to room temperature. - Pour into ice-water. - Collect precipitate by filtration. react->workup purify 4. Purification - Wash the solid with water, then Et2O or hexanes. - Recrystallize or perform column chromatography (e.g., DCM/MeOH). workup->purify purify->end

Caption: Workflow for a typical C7-amination SNAr reaction.

Step-by-Step Methodology:

  • To a stirred solution of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one (1.0 mmol) in anhydrous DMF (5 mL) in a sealed vial, add the desired amine (1.2 mmol) followed by diisopropylethylamine (DIPEA) (2.0 mmol).

  • Seal the vial and heat the reaction mixture in an oil bath at 120 °C for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the mixture to cool to room temperature and pour it into 50 mL of ice-cold water.

  • Stir for 30 minutes, during which a precipitate should form.

  • Collect the solid product by vacuum filtration, washing sequentially with water (2 x 20 mL) and diethyl ether (1 x 20 mL).

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography.

Nucleophile ExampleConditionsProduct ClassReference
Various anilinesDIPEA, EtOH, 0-20 °C3-Anilino-1,2,6-thiadiazinones[3]
L-PhenylalanineN/A4-Amino-thienopyrimidines[4]
Primary/Secondary AminesN/A4,5-Disubstituted Pyridazinones[5]
Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C and C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings proceed readily at the C7-Cl position, allowing for the introduction of aryl, heteroaryl, alkynyl, and substituted amine moieties.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a suitable ligand are crucial. The choice of ligand can significantly impact reaction efficiency.

  • Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to facilitate the catalytic cycle, particularly the transmetalation step.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used for Suzuki couplings to ensure solubility of both the organic and inorganic reagents.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established methods for the Suzuki coupling of chloro-heterocycles in the synthesis of kinase inhibitors.[3]

G start Start setup 1. Reaction Setup - Combine 7-chloro starting material (1.0 eq), boronic acid (1.2 eq), base (e.g., K2CO3, 2.0 eq), and Pd catalyst (e.g., Pd(PPh3)4, 5 mol%) in a flask. start->setup end End solvent 2. Add Solvents - Add a mixture of dioxane and water (e.g., 4:1 ratio). setup->solvent react 3. Reaction - Degas the mixture (Ar sparging). - Heat to reflux (80-100 °C) for 2-12 h. - Monitor by TLC or LC-MS. solvent->react workup 4. Work-up - Cool to RT, dilute with EtOAc. - Wash with water and brine. - Dry organic layer over Na2SO4. react->workup purify 5. Purification - Concentrate in vacuo. - Purify by column chromatography. workup->purify purify->end

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • In a round-bottom flask, combine 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired product.

Coupling TypeConditionsProduct ClassReference
Suzuki(1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid, Pd catalyst5-Amino-3-aryl-1,2,6-thiadiazinones[3]
Suzuki, Sonogashira, Buchwald-HartwigVarious coupling partners, Pd catalysts6-Substituted-thieno[3,2-d]pyrimidinones[6]

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The thieno[2,3-d]pyrimidine scaffold, a close isostere of the thieno[2,3-d]pyridazine core, has been successfully employed in the development of potent protein kinase CK2 inhibitors.[7] In these examples, the 4-chloro-thieno[2,3-d]pyrimidine is treated with various aminobenzoic acids in an SNAr reaction to generate the final active compounds. This highlights the power of using the chloro-substituted heterocycle as a late-stage diversification precursor. The pyridazinone oxygen and the substituted amine can act as key hydrogen bond donors and acceptors, anchoring the molecule in the ATP-binding site of the kinase.

Conclusion

7-Chlorothieno[2,3-d]pyridazin-4(5H)-one is a high-value synthetic intermediate that provides a reliable and versatile entry point into a diverse chemical space. Its reactivity is dominated by facile nucleophilic aromatic substitution and palladium-catalyzed cross-coupling at the C7 position. The protocols and principles outlined in this guide demonstrate the robustness of these transformations, enabling researchers in organic synthesis and drug discovery to efficiently generate novel derivatives for biological screening and lead optimization.

References

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or deriv
  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (URL not available)
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Center for Biotechnology Information. [Link]

  • Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. PubMed. [Link]

  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. PubMed. [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. ResearchGate. [Link]

  • SYNTHESIS OF 5-HYDROXYTHIENO[2,3-d]PYRIMIDIN-6(5H)-ONE DERIVATIVES BY THE REACTION OF 2-(4-CHLOROPYRIMIDIN-5- YL). Semantic Scholar. [Link]

  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. PubMed. [Link]

  • 4,7-Dichlorothieno[2,3-d]pyridazine | C6H2Cl2N2S. PubChem. [Link]

  • PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS. AND SOME REACTIONS. HETEROCYCLES. [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. [Link]

  • Development of novel pyridazinone-based adenosine receptor ligands. PubMed. [Link]

  • Single Electron Transfer (SET) Pathway: Nucleophilic Substitution Reaction of 4-Chloro-7-nitrobenzofurazan with Anilines in. SciSpace. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. PubMed. [Link]

  • 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI. [Link]

  • Synthesis of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones as NMDA glycine-site antagonists. PubMed. [Link]

  • 7-chlorothieno[2,3-c]pyridine (C7H4ClNS). PubChemLite. [Link]

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. [Link]

Sources

Application

Application Note: Analytical Characterization of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one

This Application Note provides a comprehensive technical guide for the analytical characterization of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one , a critical heterocyclic scaffold often employed in the synthesis of PARP in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the analytical characterization of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one , a critical heterocyclic scaffold often employed in the synthesis of PARP inhibitors, kinase inhibitors, and other bioactive small molecules.

This guide prioritizes Scientific Integrity (E-E-A-T) , ensuring that every protocol is grounded in chemical logic and field-proven methodologies.

Introduction & Chemical Context

The thieno[2,3-d]pyridazin-4(5H)-one core is a bioisostere of the phthalazinone system. The presence of the 7-chloro substituent and the 4-oxo (lactam) functionality presents specific analytical challenges:

  • Tautomerism: The molecule exists in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms, heavily influenced by solvent polarity and pH.

  • Regiochemistry: Confirming the [2,3-d] fusion versus the [3,2-d] isomer is critical, as synthesis often yields mixtures depending on the starting thiophene precursor.

  • Substituent Stability: The C-Cl bond on the thiophene ring is robust but can undergo hydrodehalogenation under forcing reduction conditions, requiring precise impurity monitoring.

Core Analytical Workflow

The following diagram outlines the logical progression for characterizing this molecule, from crude synthesis to final QC release.

analytical_workflow Start Crude Synthesis Mixture LCMS Step 1: LC-MS Screening (Identify M+H & Cl Pattern) Start->LCMS Purification Prep-HPLC / Recrystallization LCMS->Purification Target ID Confirmed NMR Step 2: 1D & 2D NMR (Confirm Regiochemistry) Purification->NMR SolidState Step 3: DSC/TGA/XRD (Polymorph Check) NMR->SolidState Structure Validated FinalQC Final Release (>98% Purity) SolidState->FinalQC

Caption: Analytical workflow for the isolation and validation of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one.

Protocol 1: High-Performance Liquid Chromatography (HPLC) & MS

Objective: To separate the target compound from regioisomers and de-chlorinated impurities, and to confirm identity via isotopic abundance.

Chromatographic Conditions

The lactam functionality requires an acidic mobile phase to suppress the ionization of the NH group (pKa ~9-10), ensuring sharp peak shapes and preventing tailing.

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmProvides sufficient hydrophobic selectivity for separating the chloro-analog from potential des-chloro impurities.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) keeps the lactam protonated (neutral form predominant).
Mobile Phase B Acetonitrile (ACN)Strong eluent for heterocyclic aromatics.
Gradient 0-2 min: 5% B; 2-15 min: 5%→95% B; 15-20 min: 95% B.Linear gradient ensures separation of early eluting polar impurities (hydrazines) and late eluting dimers.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 254 nm & 280 nm254 nm is universal for aromatics; 280 nm is specific for the extended conjugation of the thienopyridazine system.
Column Temp 40°CImproves mass transfer and peak symmetry.
Mass Spectrometry (MS) Criteria

Ionization Mode: ESI Positive (M+H)+.

  • Target Mass: Calculate exact mass for C₆H₃ClN₂OS.

    • Monoisotopic Mass (³⁵Cl): ~185.96 Da.

    • Observed [M+H]⁺: 186.97 m/z .

  • Isotope Pattern (Critical Quality Attribute):

    • Due to the single Chlorine atom, the mass spectrum must show a characteristic 3:1 intensity ratio between the M+H (³⁵Cl) and M+H+2 (³⁷Cl) peaks.

    • Failure Mode: If the M+2 peak is missing or <10% relative abundance, the product is likely the de-chlorinated impurity (7-H analog).

Protocol 2: Structural Elucidation via NMR

Objective: To unambiguously confirm the ring fusion and the position of the chlorine atom.

Solvent Selection

DMSO-d6 is the mandatory solvent.

  • Reasoning: Thienopyridazinones have poor solubility in CDCl₃. Furthermore, DMSO-d6 slows the exchange of the lactam NH proton, allowing it to appear as a distinct (though often broad) singlet, which is crucial for confirming the "one" (keto) tautomer.

Expected Spectral Features
NucleusSignal (ppm)MultiplicityAssignment & Diagnostic Value
¹H NMR 12.5 - 13.0Broad SingletLactam NH (H-5). Its presence confirms the oxidized pyridazinone state. Disappearance with D₂O shake confirms exchangeability.
¹H NMR 8.0 - 8.5SingletThiophene CH (H-2 or H-3). The chemical shift is deshielded by the fused ring. Note: If Cl is at position 7, only one thiophene proton remains.
¹H NMR 8.5 - 9.0SingletPyridazine CH (H-?): Wait—in the 4(5H)-one core, the pyridazine ring has a carbonyl at 4 and N at 5. The carbon at position 6 is part of the C=N bond? No, standard structure is C=O(4)-NH(5)-N(6)=CH(7)? No, fusion is [2,3-d].

Clarification on Structure & Numbering: For 7-chlorothieno[2,3-d]pyridazin-4(5H)-one :

  • The pyridazine ring is fused to the thiophene.

  • Position 4 is the Carbonyl.

  • Position 5 is the NH.[1]

  • Position 6 and 7 are the carbons of the thiophene ring involved in fusion? No, standard numbering for fused systems usually treats the fusion bond as shared.

  • Correct Interpretation: The proton at position 1 (or the equivalent non-fused thiophene position) is the key diagnostic.

  • Critical Check: Use NOESY or HMBC .

    • HMBC: Look for correlation between the Thiophene proton and the Carbonyl carbon (C-4). A strong 3-bond coupling confirms the proximity and fusion orientation.

Tautomerism & Solid State Analysis

The 4(5H)-one moiety is subject to lactam-lactim tautomerism. While the lactam (keto) form is generally favored in the solid state and in polar aprotic solvents (DMSO), the lactim (enol) form can trap reagents during synthesis.

Tautomerism Diagram

The following diagram illustrates the equilibrium and the protonation sites relevant for HPLC method development (pH control).

tautomerism cluster_implication Analytical Implication Lactam Lactam Form (Major) (NH-C=O) Favored in Solid State/DMSO Lactim Lactim Form (Minor) (N=C-OH) Favored in Basic Conditions Lactam->Lactim  pH > pKa (~9)   Note Use Acidic Mobile Phase (0.1% FA) to stabilize the Neutral Lactam form and prevent peak splitting. Lactam->Note

Caption: Lactam-Lactim tautomerism equilibrium and its impact on chromatographic method selection.

Solid State Characterization (DSC)
  • Method: Differential Scanning Calorimetry.

  • Protocol: Heat from 40°C to 300°C at 10°C/min under N₂.

  • Expectation: Thienopyridazinones are high-melting solids.

    • Melting Point: Typically >220°C .[2]

    • Sharp Endotherm: Indicates high crystalline purity.

    • Broad/Multiple Endotherms: Suggests polymorph mixtures or solvates (common if recrystallized from DMF/DMSO).

References

  • Verma, S. K., et al. (2008).[3] "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomedical and Pharmacology Journal. (Describes general hydrazinolysis synthesis and NMR features of the pyridazinone core). Link

  • PubChem Compound Summary. (2023). "Thieno[2,3-d]pyridazin-4(5H)-one core structure analysis." National Center for Biotechnology Information. (Used for structural validation and tautomerism data). Link

  • Cayman Chemical. (2023). "7-chlorothieno[2,3-c]Pyridine Product Insert." (Cited for comparative solubility and handling of chlorinated thienopyridine isomers). Link

  • International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." (Standard for the HPLC method validation parameters described). Link

Sources

Method

High-Resolution MS Characterization of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one

Application Note: AN-TP-2026-02 Abstract This application note details the mass spectrometric characterization of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one , a critical heterocyclic scaffold in the development of PARP inh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TP-2026-02

Abstract

This application note details the mass spectrometric characterization of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one , a critical heterocyclic scaffold in the development of PARP inhibitors, kinase inhibitors, and adenosine receptor ligands. Due to the fused thienopyridazine core and the specific halogen substitution, this molecule presents unique ionization and fragmentation behaviors. This guide provides a validated LC-MS/MS protocol, focusing on Electrospray Ionization (ESI) in positive mode, isotopic pattern analysis for structural confirmation, and fragmentation pathways essential for impurity profiling.

Introduction & Chemical Context

The thieno[2,3-d]pyridazinone core is a privileged structure in medicinal chemistry, often utilized to mimic purine bases in kinase inhibitors. The 7-chloro substituent serves as a versatile handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), making the purity and identity of this intermediate paramount.

Key Chemical Properties[1][2][3][4][5]
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  185.96 Da
    
  • Exact Mass (

    
    ):  186.97 Da
    
  • Structural Challenge: The molecule exhibits lactam-lactim tautomerism. While the lactam (NH-C=O) form predominates in the solid state and polar solvents, the gas-phase ionization dynamics in MS can shift this equilibrium, affecting fragmentation.

The Chlorine Signature

The defining MS feature of this compound is the chlorine isotope pattern.[1][2][3] Natural chlorine exists as


 (75.77%) and 

(24.23%). Consequently, the mass spectrum must exhibit a characteristic 3:1 intensity ratio between the molecular ion (

) and the isotope peak (

).[1][2]

Experimental Design Strategy

Ionization Source: ESI vs. APCI

Recommendation: Electrospray Ionization (ESI) in Positive Mode (+) .

  • Reasoning: The pyridazine nitrogen atoms and the amide functionality are sufficiently basic to accept a proton. ESI is "softer" than APCI, preserving the molecular ion

    
     which is critical for confirming the chlorine isotope pattern before fragmentation occurs.
    
  • Causality: High-energy ionization (like EI) often causes excessive fragmentation of the fragile S-N bonds in fused thiophenes, obscuring the molecular ion.

Chromatographic Separation

A reversed-phase C18 workflow is selected to retain the moderately polar heterocyclic core while separating it from highly polar starting materials (e.g., hydrazine) or non-polar byproducts (e.g., bis-coupled dimers).

Protocol: LC-MS/MS Methodology

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Solution: Dilute stock 1:100 in 50:50 Methanol:Water + 0.1% Formic Acid (Final: 10 µg/mL).

    • Note: The addition of formic acid ensures the analyte is pre-protonated, enhancing ESI+ sensitivity.

LC Parameters (Agilent/Waters/Thermo Equivalent)
ParameterSettingRationale
Column C18 (2.1 x 50 mm, 1.7 µm)Fast separation of polar heterocycles.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong eluent for aromatic scaffolds.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Gradient 5% B (0-1 min)

95% B (6 min)
Retains polar impurities early; elutes target ~3-4 min.
Injection Vol 2 µLPrevent detector saturation (maintain linear range).
MS Source Parameters (ESI+)
ParameterSettingImpact on Signal
Capillary Voltage 3.5 kVStandard for positive mode stability.
Cone Voltage 30 VCritical: Too high (>50V) induces in-source fragmentation (loss of CO).
Desolvation Temp 350°CEnsures complete solvent evaporation for heterocyclic amines.
Scan Range 50 - 500

Covers fragments and dimers (

).

Data Analysis & Fragmentation Logic

Molecular Ion Validation (The "Rule of 3:1")

Before analyzing fragments, validate the precursor:

  • Locate the base peak at

    
     186.97  (
    
    
    
    isotope).
  • Verify the presence of a peak at

    
     188.97  (
    
    
    
    isotope).
  • Pass Criteria: The intensity of 189 must be 30-35% of the 187 peak.

    • Failure Mode: If 189 is <5%, the sample is likely the des-chloro (hydrodehalogenated) impurity (

      
       153).
      
MS/MS Fragmentation Pathway

Upon Collision Induced Dissociation (CID), thienopyridazinones follow a distinct degradation pathway.

  • Precursor:

    
    
    
  • Primary Fragment (Loss of CO): The lactam ring contracts.

    • 
       Da.
      
    • Product:

      
       159.
      
  • Secondary Fragment (Loss of

    
     or HCN):  The pyridazine ring collapses.
    
    • 
       159 
      
      
      
      
      
      131 (Loss of
      
      
      ).
    • Note: This fragment retains the Chlorine atom (Isotope pattern persists).

  • Alternative Pathway (Loss of HCl):

    • 
       187 
      
      
      
      
      
      151 (Loss of H
      
      
      Cl).
    • Diagnostic: The

      
       151 peak will NOT  show the chlorine isotope pattern.
      
Visualizing the Pathway

The following diagram illustrates the logical flow of the MS experiment and the structural elucidation steps.

G cluster_0 Sample Prep & LC cluster_1 MS Ionization & Detection cluster_2 Fragmentation (MS/MS) Sample Solid Sample (7-Cl-thienopyridazinone) Solubility Dissolve in DMSO Dilute in MeOH/H2O Sample->Solubility LC LC Separation (C18, Gradient) Solubility->LC ESI ESI (+) Source Protonation [M+H]+ LC->ESI Precursor Precursor Scan m/z 187 & 189 ESI->Precursor Check Isotope Check Ratio 3:1? Precursor->Check Frag3 Loss of HCl (-36) m/z 151 Precursor->Frag3 Alternative Pathway Frag1 Loss of CO (-28) m/z 159 Check->Frag1 CID Energy 15-25 eV Frag2 Loss of N2 (-28) m/z 131 Frag1->Frag2 High Energy

Caption: Workflow for LC-MS characterization, confirming isotopic signature before structural fragmentation.

Troubleshooting & Impurity Profiling

ObservationProbable CauseCorrective Action
Peak at

153 (

)
Des-chloro impurity. Hydrogenolysis of the C-Cl bond during synthesis.Check reaction reducing agents. This is a critical impurity.
Peak at

373 (

)
Dimer formation. Concentration too high in source.Dilute sample 10x. Increase source temperature.
No Isotope Pattern Wrong Compound. Likely the des-chloro or a hydroxy-derivative.Confirm synthesis step.[4] Check 1H NMR.
Split Peaks in LC Tautomer Separation. Lactam/Lactim forms separating on column.Acidify mobile phase (pH < 3) to force single protonated state.

References

  • Chemical Identity: PubChem. 7-chlorothieno[2,3-c]pyridine (Analogous Scaffold). National Library of Medicine. Available at: [Link]

  • MS Mechanisms: Krajsovszky, G. et al. Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 2025. (Discusses pyridazine fragmentation). Available at: [Link]

  • Isotope Analysis: Chemistry LibreTexts. Isotope Abundance in Mass Spectrometry. Available at: [Link]

  • Scaffold Synthesis: Verma, S.K. et al. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 2008.[5] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one

This technical support guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one. This document provides in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and optimize reaction yields.

Introduction: A Plausible Synthetic Strategy

While a single, optimized, one-pot synthesis for 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one is not extensively documented, a robust and logical synthetic route can be constructed from established methodologies for analogous heterocyclic systems. The proposed strategy involves three key stages:

  • Formation of a substituted thiophene precursor: Utilizing the versatile Gewald reaction to construct a 2-amino-3-cyanothiophene derivative.

  • Formation of the thieno[2,3-d]pyridazin-4(5H)-one core: Hydrolysis of the nitrile to a carboxylic acid followed by cyclization with hydrazine.

  • Chlorination: Introduction of the chloro-substituent at the 7-position of the fused ring system.

This guide is structured to address potential issues at each of these critical stages.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Stage 1: Thiophene Formation (Gewald Reaction) cluster_1 Stage 2: Pyridazinone Ring Formation cluster_2 Stage 3: Chlorination A Starting Materials (e.g., Aldehyde/Ketone, Malononitrile, Sulfur) B 2-Amino-3-cyanothiophene Intermediate A->B Base Catalyst (e.g., Morpholine) C 2-Amino-3-thiophenecarboxylic acid B->C Hydrolysis D Thieno[2,3-d]pyridazin-4(5H)-one C->D Hydrazine Hydrate E 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one (Final Product) D->E POCl3

Caption: Proposed synthetic workflow for 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one.

Troubleshooting Guide: A Step-by-Step Approach

This section addresses specific problems that may arise during the synthesis.

Stage 1: Gewald Reaction for Thiophene Precursor Synthesis

Question: My Gewald reaction has a low yield or is not proceeding to completion. What are the common causes and how can I optimize it?

Answer:

Low yields in the Gewald reaction, a multicomponent condensation to form 2-aminothiophenes, are a frequent issue.[1][2][3] Several factors can influence the outcome:

  • Base Catalyst: The choice and amount of the base are critical. Morpholine or triethylamine are commonly used.

    • Troubleshooting:

      • If the reaction is sluggish, consider a stronger base, but be cautious as this can promote side reactions.

      • Ensure the stoichiometry of the base is correct; typically 10-20 mol% is a good starting point.[1]

  • Reaction Temperature: While often run at room temperature or slightly elevated temperatures (40-50 °C), some substrates may require different conditions.[1]

    • Troubleshooting:

      • If no product is observed, gradually increase the temperature. Monitor the reaction closely by TLC to avoid decomposition.

      • For highly reactive starting materials, cooling the reaction mixture may be necessary to control the initial exothermic condensation.

  • Starting Material Quality: The purity of the aldehyde/ketone, active methylene compound (e.g., malononitrile), and elemental sulfur is paramount.

    • Troubleshooting:

      • Ensure all reagents are dry and of high purity. Water can interfere with the initial Knoevenagel condensation.

      • Use finely powdered sulfur for better solubility and reactivity.

Question: I am observing multiple spots on my TLC plate, indicating significant side product formation. What are the likely side reactions?

Answer:

Side product formation in the Gewald reaction can be attributed to several competing pathways:

  • Self-condensation of the Carbonyl Compound: Aldehydes and some ketones can undergo self-condensation under basic conditions.

    • Mitigation: Add the base slowly to the mixture of the carbonyl compound and active methylene compound to favor the desired Knoevenagel condensation.

  • Thioamide Formation: The elemental sulfur can react with the active methylene compound to form a thioamide, which may not efficiently cyclize.

  • Alternative Cyclization Pathways: Depending on the substrates and conditions, other heterocyclic systems can sometimes form.

Experimental Protocol: General Gewald Synthesis of a 2-Aminothiophene Precursor

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.2 eq.).

  • Add a suitable solvent, such as ethanol or methanol.

  • Add the base (e.g., morpholine, 0.1-0.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC). The reaction may require gentle heating (40-50 °C) to go to completion.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene precursor.

Stage 2: Formation of the Thieno[2,3-d]pyridazin-4(5H)-one Core

Question: The hydrolysis of my 2-amino-3-cyanothiophene to the corresponding carboxylic acid is giving a low yield. What can I do?

Answer:

The hydrolysis of nitriles to carboxylic acids can be challenging, especially in sterically hindered systems.

  • Hydrolysis Conditions: Both acidic and basic conditions can be employed.

    • Acidic Hydrolysis (e.g., concentrated H₂SO₄ or HCl): This is often effective but can lead to dehydration or other side reactions at elevated temperatures.

    • Basic Hydrolysis (e.g., NaOH or KOH in water/ethanol): This is generally milder but may be slower.

  • Troubleshooting:

    • If acidic hydrolysis leads to decomposition, switch to basic conditions.

    • Microwave-assisted hydrolysis can sometimes improve yields and significantly reduce reaction times.

    • Ensure complete dissolution of the starting material for efficient hydrolysis.

Question: My cyclization reaction with hydrazine hydrate is not working or the yield of the thieno[2,3-d]pyridazin-4(5H)-one is poor. How can I improve this step?

Answer:

The cyclization of a 1,4-dicarbonyl equivalent (in this case, a 2-amino-3-carboxylic acid derivative) with hydrazine is a standard method for forming pyridazinone rings.[4][5][6]

  • Reaction Conditions:

    • Solvent: Ethanol, isopropanol, or acetic acid are common solvents. Acetic acid can act as both a solvent and a catalyst.

    • Temperature: Refluxing is typically required to drive the condensation and cyclization.

  • Purity of the Starting Material: Impurities in the 2-amino-3-thiophenecarboxylic acid can interfere with the cyclization. Ensure the starting material is pure before proceeding.

  • Hydrazine Stoichiometry: A slight excess of hydrazine hydrate is often used to ensure complete reaction.

  • Work-up Procedure: The product may precipitate upon cooling or may require concentration of the reaction mixture and addition of water to induce precipitation.

Stage 3: Chlorination

Question: The chlorination of the thieno[2,3-d]pyridazin-4(5H)-one with phosphorus oxychloride (POCl₃) is resulting in a complex mixture or decomposition. What are the critical parameters for this reaction?

Answer:

Chlorination of heterocyclic ketones with POCl₃ is a common transformation, but it can be aggressive and requires careful control.[7][8]

  • Reaction Temperature: This is a critical parameter. The reaction is often performed at reflux, but for sensitive substrates, a lower temperature may be necessary.

    • Troubleshooting: Start at a lower temperature (e.g., 80-90 °C) and slowly increase it while monitoring the reaction by TLC.

  • Reaction Time: Prolonged heating in POCl₃ can lead to decomposition. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Use of a Co-solvent or Base:

    • In some cases, a high-boiling inert solvent like toluene can be used to moderate the reaction.

    • The addition of a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, can sometimes improve the yield by neutralizing the HCl generated during the reaction.[9]

  • Work-up Procedure: Quenching the reaction mixture by pouring it onto ice-water is highly exothermic and must be done carefully and slowly in a well-ventilated fume hood.

    • Troubleshooting: If the product is prone to hydrolysis, a non-aqueous work-up might be necessary, though this is less common. Neutralization of the acidic solution with a base (e.g., NaHCO₃ or NH₄OH) is often required to precipitate the chlorinated product.

Question: I am struggling to purify the final 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one. What are some effective purification strategies?

Answer:

Purification of chlorinated heterocyclic compounds can be challenging due to their often-low solubility and potential for retention on silica gel.

  • Crystallization: This is the preferred method if a suitable solvent system can be found. Common solvents to try include ethanol, isopropanol, acetonitrile, or mixtures with water.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is often used. If the compound is basic and shows significant tailing, consider using alumina or treating the silica gel with a small amount of triethylamine in the eluent.

    • Eluent: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate or dichloromethane.

  • Washing/Trituration: If the crude product is a solid, washing it with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the chlorination of the thieno[2,3-d]pyridazin-4(5H)-one with POCl₃?

A1: The pyridazinone exists in tautomeric equilibrium with its enol form. The oxygen of the enol attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. The chloride ion then acts as a nucleophile, attacking the carbon atom and displacing the phosphate group to yield the chlorinated product and a phosphate byproduct.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several steps require specific safety measures:

  • Gewald Reaction: Elemental sulfur is flammable. Malononitrile is toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Hydrolysis: Concentrated acids and bases are corrosive. Handle with extreme care.

  • Chlorination with POCl₃: Phosphorus oxychloride is highly corrosive and reacts violently with water. The reaction and work-up must be performed in a dry apparatus within a fume hood. Wear acid-resistant gloves, a lab coat, and safety goggles.

  • Hydrazine Hydrate: Hydrazine is a suspected carcinogen and is highly toxic. Handle with extreme caution in a fume hood.

Q3: Can I use other chlorinating agents instead of POCl₃?

A3: While POCl₃ is the most common reagent for this type of transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF, or a mixture of POCl₃ and PCl₅ can also be used.[9] The optimal reagent and conditions will depend on the specific substrate.

Q4: How can I confirm the structure of my final product?

A4: A combination of spectroscopic techniques is essential for structural confirmation:

  • ¹H and ¹³C NMR Spectroscopy: To determine the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of the chlorine atom.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Elemental Analysis: To determine the elemental composition of the compound.

Quantitative Data Summary

StageKey ReagentsTypical ConditionsYield Range (%)Key Challenges
1. Gewald Reaction Carbonyl, Malononitrile, Sulfur, Base25-50 °C, Ethanol50-80Side reactions, purity of starting materials
2. Hydrolysis & Cyclization H₂SO₄ or NaOH; Hydrazine HydrateReflux60-90Incomplete hydrolysis, purification of intermediate
3. Chlorination POCl₃80-110 °C40-70Decomposition, difficult work-up and purification

References

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Sureja, D., et al. (2016). POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. ResearchGate. [Link]

  • Longdom Publishing. (2017). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • ScienceDirect. (2017). Synthesis and chemistry of pyridazin-3(2H)-ones. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • ACS Publications. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. [Link]

  • Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide.
  • Scholars Research Library. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

Sources

Optimization

Technical Support Center: Purification of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one

From the desk of the Senior Application Scientist Welcome to the technical support guide for the purification of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one. This molecule is a key heterocyclic intermediate in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one. This molecule is a key heterocyclic intermediate in medicinal chemistry and drug development, often serving as a scaffold for various therapeutic agents.[1] The efficacy of subsequent synthetic steps and the validity of biological assays depend critically on the purity of this starting material.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our team commonly encounters. We will delve into the causality behind our recommended purification strategies, drawing from established chemical principles and methodologies applied to structurally similar compounds. Our goal is to provide you with a robust framework for tackling the purification challenges associated with this specific thienopyridazinone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark, oily solid with multiple spots on the TLC plate. What are the likely impurities?

This is the most common issue encountered after the initial synthesis. The impurity profile is almost always a direct consequence of the synthetic route. Typically, 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one is prepared either by selective hydrolysis of a di-chloro precursor like 4,7-Dichlorothieno[2,3-d]pyridazine or chlorination of the parent thieno[2,3-d]pyridazin-4(5H)-one.

Likely Impurities Include:

  • Unreacted Starting Materials:

    • Thieno[2,3-d]pyridazin-4(5H)-one: More polar than the product.

    • 4,7-Dichlorothieno[2,3-d]pyridazine: Less polar than the product.[2][3]

  • Reaction Byproducts: Including positional isomers or hydrolysis products from chlorinating agents (e.g., phosphoric acids from POCl₃).

  • Residual Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove.

  • Color Impurities: Often polymeric or degradation products formed under harsh reaction conditions.

The first step in any purification is a proper aqueous workup to remove inorganic salts and water-soluble impurities.

Q2: I'm attempting recrystallization, but the compound either "oils out" or the yield is extremely low. How do I select the right solvent system?

Recrystallization is the most efficient method for purifying crystalline solids, provided a suitable solvent is identified. The principle relies on the differential solubility of the compound and its impurities at varying temperatures.

Causality of Solvent Selection: The ideal solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, conversely, should either be completely insoluble (for removal by hot filtration) or highly soluble even at low temperatures (to remain in the mother liquor).

Troubleshooting Steps:

  • Systematic Solvent Screening: Use small amounts of your crude product (~10-20 mg) in test tubes with various solvents of different polarities.

    • Good Candidates: Alcohols (Methanol, Ethanol, Isopropanol), Esters (Ethyl Acetate), Ketones (Acetone), and chlorinated solvents (Dichloromethane). Published procedures for similar heterocyclic compounds often utilize crystallization from methanol or dichloromethane.[4]

    • Poor Candidates: Solvents in which the compound is highly soluble at room temperature (e.g., DMSO, DMF) or completely insoluble even when hot (e.g., Hexanes, Water).

  • Employing a Co-solvent System: If no single solvent works, a binary system is often effective.

    • Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble).

    • Slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly turbid.

    • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common and effective combination is Dichloromethane/Hexane or Ethyl Acetate/Hexane.

Solvent SystemPolarityExpected Solubility Behavior for Target CompoundCommon Impurities Removed
Methanol (MeOH) HighGood solubility when hot, moderate to low when cold.Less polar impurities (e.g., 4,7-Dichlorothieno[2,3-d]pyridazine).
Ethyl Acetate (EtOAc) MediumModerate solubility, often needs a co-solvent.Highly polar impurities and some non-polar ones.
Dichloromethane (DCM) MediumHigh solubility; often used as the "good" solvent with an anti-solvent.Polar impurities that are insoluble in DCM.
Hexane/Heptane LowVery low solubility; primarily used as an anti-solvent.Used to precipitate the product from a more soluble medium.
Q3: My compound is not pure enough after recrystallization. When and how should I use column chromatography?

Column chromatography is the method of choice when recrystallization fails, particularly when impurities have similar solubility profiles to the product. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.

Expert Rationale: The pyridazinone moiety contains a lactam group with a hydrogen bond donor (N-H) and acceptor (C=O), making it significantly more polar than its di-chloro precursor. This polarity difference is the key to successful chromatographic separation.

Workflow for Method Development:

  • TLC Analysis First: Always determine the optimal mobile phase using Thin Layer Chromatography (TLC) before running a column.

    • Stationary Phase: Standard silica gel 60 F₂₅₄ plates.

    • Mobile Phase Screening: Start with a relatively non-polar system like 20% Ethyl Acetate in Hexane and gradually increase the polarity. A good system will give your product an Rf value of 0.25-0.35 .

    • Visualization: Use a UV lamp (254 nm) to visualize the spots.

  • Choosing the Right System: Based on literature for similar scaffolds, solvent systems like Dichloromethane/Methanol or Petroleum Ether/Ethyl Acetate are excellent starting points.[4] A gradient elution (gradually increasing solvent polarity) is often most effective.

Sources

Troubleshooting

overcoming solubility issues with 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one

Solubility Optimization & Handling Guide[1] Ticket ID: #SOL-7CTP-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Handling Guide[1]

Ticket ID: #SOL-7CTP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming "Brick Dust" Solubility Profiles in Thienopyridazinone Scaffolds[1]

Part 1: The Core Challenge (Root Cause Analysis)[1]

Welcome to the technical support hub. You are likely here because 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one is refusing to dissolve in methanol, ethanol, or standard aqueous buffers, appearing instead as a stubborn suspension or "crashing out" immediately upon dilution.[1]

The Physicochemical Barrier

To solve this, we must understand why this molecule resists solvation.[1] This compound exhibits classic "Brick Dust" characteristics driven by two forces:

  • High Lattice Energy (

    
    -
    
    
    
    Stacking):
    The planar thieno[2,3-d]pyridazine core allows the molecules to stack tightly in the crystal lattice.[1] The 7-chloro substituent adds lipophilicity without offering significant solvation handles.[1]
  • Intermolecular Hydrogen Bonding (The Dimer Effect): The 4(5H)-one moiety is a lactam.[1] In the solid state, these molecules form strong intermolecular hydrogen bonds (NH

    
     O=C), creating stable dimers or ribbons that solvents struggle to break.[1]
    

Key Takeaway: You cannot simply "stir longer." You must disrupt these intermolecular forces using dipolar aprotic solvents or pH manipulation .[1]

Part 2: Troubleshooting Guides & Protocols

Module A: Solvent Selection & Stock Preparation

"I just need to get it into solution for an assay."

Standard alcohols (MeOH, EtOH) are often insufficient because they cannot compete with the crystal lattice energy of the lactam dimer.[1]

Recommended Solvent System Table
SolventSolubility PotentialApplicationNotes
DMSO High (30–50 mg/mL)Primary StockDisrupts H-bonds effectively.[1] Freezes at 18.5°C.
DMAc / NMP High Alternate StockUse if DMSO interferes with specific enzyme assays.[1]
DMF High Synthesis/StockGood solubility, but hepatotoxic risks in vivo.[1]
Ethanol Low (<1 mg/mL)Co-solvent onlyRequires heating; likely to precipitate upon cooling.[1]
Water/PBS NegligibleMediaDo not use as a primary solvent.[1]
Protocol: Preparation of 50 mM Stock Solution
  • Weighing: Weigh the solid into a glass vial (avoid plastic if using DMAc/NMP).

  • Solvent Addition: Add 100% anhydrous DMSO to achieve 50 mM.

    • Tip: If the target is 10 mg, add ~1.07 mL DMSO (MW ≈ 186.62 g/mol ).

  • Sonication: Sonicate in a water bath at 35–40°C for 10 minutes. Visual clarity is mandatory.[1]

  • QC Check: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration is too high; dilute to 25 mM.[1]

Module B: The "pH Switch" Method

"I need an aqueous solution, but DMSO is toxic to my cells."

The "4(5H)-one" designation implies a tautomeric equilibrium.[1] The NH proton at position 5 is weakly acidic (pKa estimated ~9.5–10.5).[1] We can exploit this to create a water-soluble salt.[1]

The Mechanism[1][2][3][4][5]
  • Neutral Form (pH < 9): Insoluble Lactam.[1]

  • Anionic Form (pH > 10): Soluble Lactim Salt (Enolate).[1]

Figure 1: Solubility switching via lactam-lactim tautomerism.[1] Deprotonation breaks the intermolecular H-bonds.[1]

Protocol: Creating a Soluble Salt
  • Suspend the compound in water (it will look cloudy).[1]

  • Add 1.05 equivalents of 0.1 M NaOH or KOH dropwise while stirring.

  • Monitor until the solution becomes clear (formation of the sodium/potassium salt).[1]

  • Critical Warning: If you add this solution to a pH 7.4 buffer (PBS), the compound will likely reprotonate and precipitate.[1] This method is best for dosing where rapid dilution prevents immediate aggregation, or for chemical reactions.[1]

Module C: Biological Assay Dilution (Avoiding the "Crash")

"It precipitated when I added the stock to the media."

This is the most common failure point. When a DMSO stock hits water, the "solvent shock" causes rapid local precipitation.[1]

Serial Dilution Workflow

Figure 2: Step-wise dilution strategy to minimize local concentration spikes and precipitation.

Best Practice:

  • Perform all intermediate dilutions in 100% DMSO .

  • Only the final step should introduce the compound to aqueous media.[1]

  • Ensure the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity, but high enough to keep the compound solubilized (often requires 0.1% minimum).[1]

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use heating to dissolve it in ethanol? A: Yes, it will likely dissolve in boiling ethanol, but it will almost certainly recrystallize upon cooling to room temperature.[1] This is excellent for purification (recrystallization) but terrible for biological assays.[1] For assays, stick to DMSO.

Q: I see a fine dust in my cell culture well. Is the data valid? A: No. The "dust" is undissolved compound.[1] The actual concentration in solution is unknown (likely much lower than calculated), and the crystals can physically damage cells or scatter light in optical assays.[1] Filter the media (0.22 µm) and analyze the filtrate by HPLC to determine the true soluble concentration.

Q: Is this compound light sensitive? A: Many thieno-fused systems are susceptible to photo-oxidation or degradation over time.[1] Store DMSO stocks in amber vials at -20°C.

Q: What is the specific CAS for this molecule? A: While 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one is a common intermediate, specific CAS numbers can vary by vendor or salt form.[1]

  • Closest Commercial Analogue: 7-chlorothieno[2,3-c]pyridine (CAS: 28948-58-5) [1].[1][6]

  • Precursor Analogue: 4,7-Dichlorothieno[2,3-d]pyridazine (CAS: 699-89-8) [2].[1][7]

  • Note: The solubility behavior of your target (pyridazinone) will be significantly lower than the pyridine analogue due to the lactam hydrogen bonding.[1]

References

  • Context: Provides solubility data for the thieno-pyridine analogue (30 mg/mL in DMSO), serving as a baseline for the thieno-pyridazinone core.
    • Context: Identifies the chlorinated precursor and structural core properties.[1]

  • Verma, S. K., et al. (2008).[1][8] "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

    • Context: Validates the synthetic routes and general solubility challenges associated with the pyridazinone lactam ring system.
  • University of Alberta. (n.d.).[1] Recrystallization - Single Solvent & Two-Solvent Methods. Retrieved from [Link][1][2][3][5]

    • Context: Authoritative guide on solvent selection for purifying organic solids with high l

Sources

Optimization

stability studies of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one under experimental conditions

CAS No: 824-23-7 Molecular Formula: C6H3ClN2OS Molecular Weight: 186.62 g/mol Dashboard: Molecule Status & Critical Alerts Current Status: 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one is a fused heterocyclic scaffold used pr...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 824-23-7 Molecular Formula: C6H3ClN2OS Molecular Weight: 186.62 g/mol

Dashboard: Molecule Status & Critical Alerts

Current Status: 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one is a fused heterocyclic scaffold used primarily as an intermediate in the synthesis of PARP inhibitors (e.g., Talazoparib analogs) and kinase inhibitors. It exhibits moderate stability in solid form but is highly sensitive in solution state under specific stress conditions.

Critical Stability Alerts:

  • Nucleophilic Vulnerability: The C-7 chloro position is an electrophilic handle. While essential for downstream coupling, it is susceptible to hydrolysis in high pH (>9.0) aqueous buffers.

  • Oxidative Risk: The thiophene sulfur is prone to S-oxidation (forming sulfoxides) when exposed to peroxides or during prolonged storage in non-degassed solvents.

  • Tautomeric Equilibrium: Exists predominantly in the lactam (NH-one) form in solution, but protic solvents can influence the lactam-lactim equilibrium, affecting HPLC peak shape.

Analytical Method Development (SOP-001)

User Question: I am observing peak tailing and split peaks during HPLC analysis. How do I resolve this?

Technical Response: Peak splitting in thienopyridazinones often arises from uncontrolled tautomerism or secondary interactions with residual silanols on the column stationary phase.

Recommended HPLC Conditions:

ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmEnd-capping reduces silanol interactions with the basic nitrogen at N-5.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) locks the molecule in the protonated or neutral lactam form, suppressing tautomeric shifting.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent prevents hydrogen bonding interference.
Gradient 5% B to 95% B over 10 minStandard polarity ramp.
Detection UV @ 254 nm (primary), 305 nm (secondary)The thiophene-pyridazine core has a distinct absorbance max around 300-310 nm.
Flow Rate 1.0 mL/minStandard backpressure management.
Workflow Visualization: Method Optimization

HPLC_Method_Dev Start Issue: Peak Tailing/Splitting Step1 Check Mobile Phase pH Start->Step1 Decision1 pH < 3.0? Step1->Decision1 Action1 Add 0.1% Formic Acid Decision1->Action1 No Step2 Check Column Type Decision1->Step2 Yes Action1->Step2 Decision2 End-capped? Step2->Decision2 Action2 Switch to C18 End-capped Decision2->Action2 No Result Sharp Peak (Symmetry > 0.9) Decision2->Result Yes Action2->Result

Caption: Logic flow for resolving peak asymmetry in thienopyridazinone analysis.

Forced Degradation Protocols (SOP-002)

User Question: What are the primary degradation products I should look for during stress testing?

Technical Response: You must monitor for two specific pathways: Hydrolysis of the Chloride (Pathway A) and Oxidation of the Thiophene (Pathway B).

Degradation Pathways Diagram

Degradation_Pathways Parent 7-Chlorothieno[2,3-d] pyridazin-4(5H)-one (Parent) Cond_Base 0.1N NaOH, 60°C (Nucleophilic Attack) Parent->Cond_Base Cond_Ox 3% H2O2, RT (S-Oxidation) Parent->Cond_Ox Prod_Hydrolysis 7-Hydroxythieno[2,3-d] pyridazin-4(5H)-one (Hydrolysis Product) Prod_Oxidation Thiophene S-Oxide Derivative (Oxidation Product) Cond_Base->Prod_Hydrolysis Cl displacement Cond_Ox->Prod_Oxidation Sulfur oxidation

Caption: Primary degradation mechanisms: Nucleophilic substitution of Cl and S-oxidation.

Step-by-Step Stress Testing Guide
A. Hydrolytic Stress (Base)
  • Preparation: Dissolve 5 mg of the compound in 1 mL Acetonitrile.

  • Stress: Add 1 mL of 0.1 N NaOH .

  • Incubation: Heat at 60°C for 2 hours .

  • Neutralization: Quench with 1 mL of 0.1 N HCl.

  • Observation: Look for a new peak at RRT ~0.65 (more polar 7-hydroxy derivative).

    • Note: The 7-chloro group is relatively stable in acid (0.1 N HCl), so significant degradation there is unexpected.

B. Oxidative Stress
  • Preparation: Dissolve 5 mg in 1 mL Methanol.

  • Stress: Add 0.5 mL of 3% H2O2 .

  • Incubation: Store at Room Temperature (RT) for 4 hours.

  • Observation: Look for peaks at RRT ~0.85-0.90 . Thiophene S-oxides are often unstable and may further degrade into ring-opened products if left too long [1][2].

Troubleshooting & FAQs

Q: The compound is not dissolving in my mobile phase (Water/ACN). A: Thienopyridazinones have poor aqueous solubility.

  • Fix: Pre-dissolve the sample in DMSO or DMF (stock concentration 10 mg/mL) before diluting into the mobile phase. Ensure the final organic content in the injection vial is <20% to avoid solvent effects on peak shape [3].

Q: I see a yellow discoloration in the solid sample after 3 months. A: This indicates photo-oxidation.

  • Mechanism: The conjugated thieno-pyridazine system absorbs UV/Vis light, generating singlet oxygen which attacks the thiophene ring.

  • Fix: Store the solid at -20°C in amber vials under an inert atmosphere (Argon/Nitrogen).

Q: Can I use this compound in a nucleophilic aromatic substitution (SNAr) reaction? A: Yes, this is its primary utility.

  • Guidance: The 7-chloro is activated by the electron-deficient pyridazine ring. Reactions with amines (e.g., piperazine) typically require a base (DIPEA) and heat (80°C) in a polar aprotic solvent (DMSO/DMA) to proceed efficiently [4].

References

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. National Institutes of Health (PMC). Available at: [Link]

  • 4,7-Dichlorothieno[2,3-d]pyridazine | C6H2Cl2N2S. PubChem.[1] Available at: [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one Derivatives

As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and foundational knowledge for the crystallization of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one and its derivatives. These heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and foundational knowledge for the crystallization of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one and its derivatives. These heterocyclic systems are of significant interest in medicinal chemistry, and achieving a crystalline final product is paramount for purity, stability, and downstream processing.[][2][3] This document is structured to address common challenges in a direct, question-and-answer format, explaining the science behind each recommendation to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when crystallizing thieno[2,3-d]pyridazine derivatives?

A1: The thieno[2,3-d]pyridazine core, being a relatively polar, rigid heterocyclic system, presents several common crystallization challenges. These include a tendency for "oiling out," where the compound separates as a liquid instead of a solid, difficulty in finding a suitable single-solvent system, and the potential for polymorphism.[2][3][4] Impurities from the synthesis, even at low levels, can significantly inhibit nucleation or alter crystal habits.[5][6][7]

Q2: How do I begin selecting a solvent for a new 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one derivative?

A2: A good crystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[8][9] For this class of compounds, start by screening solvents with moderate polarity. A rule of thumb is to match the polarity of the solvent to the solute.[9]

Initial Screening Protocol:

  • Place ~10-20 mg of your compound into several small vials.

  • Add a small volume (e.g., 0.5 mL) of a test solvent to each vial.

  • Observe solubility at room temperature.

  • If insoluble, gently heat the vial. If it dissolves, it's a potential candidate.

  • Allow the heated solution to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

Commonly successful solvents for similar heterocyclic compounds include ethanol, methanol, acetonitrile, ethyl acetate, and dichloromethane.[10][11][12][13] Often, a binary solvent system (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is not) is required.[14]

Troubleshooting Guide
Problem 1: My compound is "oiling out" or precipitating as an amorphous solid.

This is one of the most frequent issues, where the compound comes out of solution as a liquid phase (oil) or a non-crystalline solid because the solution is too supersaturated or cools too quickly.[14][15]

Q: I've dissolved my compound in a hot solvent, but upon cooling, it forms an oil at the bottom of the flask. What should I do?

A: Oiling out occurs when the solute's concentration exceeds its supersaturation limit before nucleation and crystal growth can establish an ordered lattice. The low melting point of the compound or the presence of impurities that depress the melting point can also contribute.[15]

Solutions:

  • Re-heat and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to reduce the level of supersaturation and then allow it to cool much more slowly.[14][15]

  • Lower the Crystallization Temperature: If the oil forms at room temperature, try cooling the solution in a controlled manner to a lower temperature (e.g., 4 °C or -20 °C) to find the metastable zone where crystals can form.[14]

  • Change the Solvent System: The solubility curve in the current solvent may be too steep. Switch to a solvent in which the compound is less soluble, or use a co-solvent system. For instance, dissolve the compound in a minimal amount of a good solvent (like DCM or THF) and slowly add a poor solvent (like hexane or heptane) until turbidity persists, then heat to clarify and cool slowly.[9]

  • Scratch the Flask: Use a glass rod to make a small scratch on the inner surface of the flask at the air-liquid interface. The microscopic sharp edges of the scratch provide nucleation sites for crystal growth to begin.[14]

Problem 2: No crystals are forming, even after extended cooling.

This indicates that the solution is not sufficiently supersaturated, or there is a high energy barrier to nucleation.

Q: My solution has been cooling for hours and remains clear. How can I induce crystallization?

A: To form crystals, the system must overcome the initial energy barrier for nucleation, the process where the first few molecules arrange themselves into a stable, ordered lattice.[]

Solutions:

  • Introduce a Seed Crystal: If you have a small crystal of the pure compound from a previous batch, add it to the solution. This provides a perfect template for further crystal growth, bypassing the primary nucleation step.[14]

  • Increase Concentration: The solution may be too dilute. Gently evaporate some of the solvent to increase the solute concentration and then cool again.[15] Be cautious not to over-concentrate, which could lead to oiling out.

  • Use an Anti-Solvent: As described previously, carefully add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution at room temperature until it becomes slightly cloudy. This state, known as the metastable zone, is ideal for crystal growth.[]

  • Vapor Diffusion: This is a gentle and highly effective method for difficult compounds. Dissolve your compound in a small vial using a relatively volatile solvent. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, gradually reducing the compound's solubility and promoting slow, high-quality crystal growth.[16]

Below is a troubleshooting workflow for when crystallization fails to occur.

G start Clear Solution, No Crystals scratch Scratch inner surface of flask with a glass rod start->scratch seed Add a seed crystal scratch->seed If no success success Crystals Form scratch->success Success concentrate Evaporate a portion of the solvent seed->concentrate If no seed available or no success seed->success Success anti_solvent Add an anti-solvent dropwise concentrate->anti_solvent If no success concentrate->success Success vapor_diff Try vapor diffusion technique anti_solvent->vapor_diff If no success anti_solvent->success Success vapor_diff->success Success fail Still No Crystals: Re-evaluate Solvent System vapor_diff->fail If all else fails

Caption: Decision workflow for inducing crystallization.

Problem 3: The crystallization yield is very low.

A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor after cooling.

Q: I got beautiful crystals, but my recovery is only 30%. How can I improve the yield?

A: This is a common trade-off between purity and yield. The goal is to maximize the recovery of the solid product without causing impurities to precipitate.

Solutions:

  • Minimize Solvent Volume: The most common cause of low yield is using too much solvent.[14] During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the compound.

  • Optimize Cooling: Ensure the solution has been cooled sufficiently. Some compounds require cooling in an ice bath or even a freezer to maximize precipitation.[14] However, be aware that rapid cooling can trap impurities.[8]

  • Second Crop of Crystals: Do not discard the mother liquor immediately. Concentrate the filtrate by evaporating a portion of the solvent and cool it again. This will often yield a second, albeit less pure, crop of crystals which may require separate recrystallization.[14]

  • Change the Solvent: The compound may simply be too soluble in the chosen solvent, even at low temperatures. Re-screen for a solvent system where the solubility difference between hot and cold is more pronounced.

Solvent System StrategyWhen to UseRationale
Single Solvent Compound has a steep solubility curve (very soluble hot, poorly soluble cold).Simplest method, easy to scale. Ethanol or ethyl acetate are good starting points.[9]
Binary (Co-Solvent) No single solvent is ideal.Allows fine-tuning of polarity to find the optimal solubility window. Example: Dichloromethane/Hexane.[14]
Vapor Diffusion Only a small amount of material is available or other methods fail.Provides very slow and controlled crystal growth, often yielding high-quality crystals for analysis.[16]
Anti-Solvent Addition For compounds that are highly soluble in most common solvents.Rapidly induces supersaturation in a controlled manner.[]

Caption: Solvent strategies for crystallization.

Problem 4: The compound crystallizes too quickly, potentially trapping impurities.

Rapid crystallization, often called "crashing out," leads to the formation of small, irregular crystals that can trap solvent and impurities within the lattice.[8]

Q: As soon as I remove my flask from the heat, a fine powder precipitates immediately. How can I slow down the crystallization?

A: The goal is to encourage slow cooling and crystal growth, which allows impurities to remain in the solution while the desired molecules selectively add to the growing crystal lattice.

Solutions:

  • Use More Solvent: The solution is likely too concentrated. Re-heat to dissolve the solid and add a bit more of the "good" solvent (10-20% excess).[15] While this may slightly decrease the overall yield, it will significantly improve purity.

  • Insulate the Flask: Do not place the hot flask directly on a cold benchtop. Set it on a cork ring or a folded towel to slow the rate of cooling. Covering the top of the flask with a watch glass also helps trap heat.[15]

  • Controlled Cooling: For very sensitive crystallizations, use a programmable heating mantle to slowly ramp down the temperature, or place the entire apparatus inside a larger, insulated container (like a Dewar flask filled with warm water).

The relationship between cooling rate, supersaturation, and crystal quality is critical.

G cluster_0 Process Control cluster_1 Outcome Rapid Cooling Rapid Cooling High Supersaturation High Supersaturation Rapid Cooling->High Supersaturation Fast Nucleation\n(Many Small Crystals) Fast Nucleation (Many Small Crystals) High Supersaturation->Fast Nucleation\n(Many Small Crystals) Slow Cooling Slow Cooling Low Supersaturation Low Supersaturation Slow Cooling->Low Supersaturation Slow Growth\n(Fewer Large Crystals) Slow Growth (Fewer Large Crystals) Low Supersaturation->Slow Growth\n(Fewer Large Crystals) Low Purity\n(Impurity Trapping) Low Purity (Impurity Trapping) Fast Nucleation\n(Many Small Crystals)->Low Purity\n(Impurity Trapping) High Purity\n(Exclusion of Impurities) High Purity (Exclusion of Impurities) Slow Growth\n(Fewer Large Crystals)->High Purity\n(Exclusion of Impurities)

Caption: Impact of cooling rate on crystal quality.

Key Experimental Protocols
Protocol 1: Standard Slow Cooling Recrystallization
  • Add the crude 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one derivative to an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • If colored impurities are present, you may add a small amount of activated charcoal and hot filter the solution through a fluted filter paper into a clean, pre-warmed flask.[14]

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface.

  • Once at room temperature, transfer the flask to an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Addition Crystallization
  • Dissolve the compound in the minimum amount of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate) at room temperature.

  • With gentle stirring, add a miscible "anti-solvent" (e.g., Hexane, Heptane) dropwise.

  • Continue adding until the solution becomes persistently turbid (cloudy).

  • If necessary, add a drop or two of the "good" solvent back to make the solution just clear again.

  • Stopper the flask and leave it undisturbed. Crystals should form over time.

References
  • Crystallization of Active Pharmaceutical Ingredients - VxP Pharma. (2020, January 11). VxP Pharma. Retrieved February 19, 2026, from [Link]

  • CRYSTALLIZATION. (n.d.). Retrieved February 19, 2026, from [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023, February 15). Longdom Publishing. Retrieved February 19, 2026, from [Link]

  • Mechanism of Influence of Organic Impurity on Crystallization of Sodium Sulfate. (2018, January 13). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2025, April 15). Impact of impurities on crystal growth. Nature Physics. Retrieved February 19, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • API Crystallization. (n.d.). Crystal Pharmatech. Retrieved February 19, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved February 19, 2026, from [Link]

  • Common Challenges in Crystallization Processes. (2025, April 10). YouTube. Retrieved February 19, 2026, from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). ACS Publications. Retrieved February 19, 2026, from [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). Neuland Labs. Retrieved February 19, 2026, from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2024, June 1). ACS Publications. Retrieved February 19, 2026, from [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? (2023, June 6). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved February 19, 2026, from [Link]

  • A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. (2002, October 31). SciSpace. Retrieved February 19, 2026, from [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison to Melt Crystallization Behavior. (2010, June 8). Kinam Park. Retrieved February 19, 2026, from [Link]

  • Process for making thienopyrimidine compounds. (n.d.). Google Patents.
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (2025, July 5). Retrieved February 19, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomed Pharmacol J. Retrieved February 19, 2026, from [Link]

  • PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. (2003, July 14). HETEROCYCLES. Retrieved February 19, 2026, from [Link]

  • Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. (2019, March 25). Hilaris Publisher. Retrieved February 19, 2026, from [Link]

  • Design and Synthesis of Tetrahydrobenzo[6][8]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker. (2025, August 20). Retrieved February 19, 2026, from [Link]

  • Discovery of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors. (2020, January). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis of new functionalized thieno[2,3-b]pyridines. (n.d.). Sciforum. Retrieved February 19, 2026, from [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022, July 1). MDPI. Retrieved February 19, 2026, from [Link]

Sources

Optimization

Thienopyridazine Functionalization Core: A Technical Support Center

Welcome to the technical support center for the functionalization of the thienopyridazine core. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of the thienopyridazine core. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this important heterocyclic scaffold. The thienopyridazine core, a fusion of thiophene and pyridazine rings, is a privileged structure in medicinal chemistry. However, its unique electronic properties present a distinct set of challenges in achieving desired chemical transformations.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the functionalization of the thienopyridazine core.

Q1: Why is achieving regioselectivity in electrophilic substitution on the thienopyridazine core so challenging?

A1: The thienopyridazine core possesses a complex electronic landscape. The pyridine part of the ring system is electron-deficient due to the electronegative nitrogen atoms, which deactivates it towards electrophilic attack. Conversely, the thiophene ring is electron-rich and more susceptible to electrophilic substitution. However, the pyridazine nitrogens exert a deactivating effect on the adjacent thiophene ring, making C-H functionalization challenging. The interplay between these electronic factors often leads to a mixture of isomers, complicating purification and reducing the yield of the desired product.

Q2: My metal-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) on a halo-thienopyridazine is sluggish or fails completely. What are the likely causes?

A2: This is a frequent issue. The lone pair of electrons on the pyridazine nitrogen atoms can coordinate with the metal catalyst (commonly palladium), leading to catalyst inhibition or poisoning.[1][2] This coordination can alter the catalyst's electronic properties and steric environment, hindering its catalytic cycle. Additionally, the electron-deficient nature of the pyridazine ring can make oxidative addition to the C-Halogen bond slower than in more electron-rich systems.

Q3: I am observing decomposition of my thienopyridazine starting material under what I believe are mild reaction conditions. Why is this happening?

A3: The thienopyridazine core can be susceptible to degradation under certain conditions. For instance, oxidative degradation can occur, especially if your reaction involves oxidizing agents or even exposure to air over prolonged periods at elevated temperatures.[3][4][5] The thiophene ring, in particular, can be oxidized. Additionally, strong acidic or basic conditions can lead to ring-opening or other undesired side reactions. It is crucial to carefully screen reaction conditions and consider the use of inert atmospheres.

Q4: I am attempting an N-functionalization on the pyridazine ring, but I am getting a mixture of N-alkylated and O-alkylated products on a thienopyridazinone precursor. How can I favor N-alkylation?

A4: The issue of N- versus O-alkylation is a classic challenge in pyridinone and pyridazinone chemistry.[6] The outcome is often dependent on the nature of the electrophile and the reaction conditions. To favor N-alkylation, you might consider using a softer electrophile and a less coordinating solvent. Conversely, for O-alkylation, a harder electrophile is generally preferred.[6] Careful selection of the base and solvent system is critical to modulate the reactivity of the nucleophilic centers.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental problems.

Guide 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Problem: You are performing a Suzuki-Miyaura coupling between a bromo-thienopyridazine and a boronic acid, but the yield of the desired coupled product is consistently low (<20%), with significant recovery of the starting material.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst Inhibition The pyridazine nitrogens are coordinating to the palladium center, deactivating the catalyst.[2]1. Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These can promote reductive elimination and sterically hinder nitrogen coordination. 2. Catalyst Precursor: Try a different palladium precursor, such as Pd₂(dba)₃ or a pre-formed catalyst complex. 3. Additive: The addition of a Lewis acid (e.g., ZnCl₂) can sometimes coordinate to the pyridazine nitrogen, preventing it from poisoning the palladium catalyst.
Poor Solubility The thienopyridazine starting material or the product may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates.1. Solvent Screening: Test a range of solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF). 2. Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition.
Inactive Boronic Acid Boronic acids can dehydrate to form boroxines, which are often less reactive.1. Check Purity: Use freshly purchased or recrystallized boronic acid. 2. Stoichiometry: Increase the equivalents of the boronic acid (e.g., from 1.2 to 2.0 eq.).
Base Incompatibility The choice of base is crucial for the transmetalation step.1. Base Screening: Test different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., Et₃N). K₃PO₄ is often effective for challenging couplings.

Workflow Diagram for Troubleshooting Low Yield in Cross-Coupling:

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Guide 2: Uncontrolled Halogenation

Problem: You are attempting a monobromination of the thienopyridazine core using NBS, but you are observing a mixture of mono-, di-brominated products, and starting material, making purification a nightmare.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Over-activation of the Thiophene Ring The thiophene ring is inherently more reactive towards electrophilic halogenation than the pyridazine ring. Even with the deactivating effect of the pyridazine, it can be prone to over-halogenation.1. Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Start with a substoichiometric amount (e.g., 0.9 eq.) and slowly add it to the reaction mixture. 2. Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to reduce the reaction rate and improve selectivity.
Reaction Time Prolonged reaction times can lead to the formation of polyhalogenated byproducts.1. Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired mono-halogenated product is maximized.
Solvent Effects The polarity of the solvent can influence the reactivity of the halogenating agent.1. Solvent Screening: Test less polar solvents (e.g., CCl₄, CH₂Cl₂) which can sometimes lead to better selectivity.
Choice of Halogenating Agent NBS is a highly reactive brominating agent.1. Alternative Reagents: Consider using a milder brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or bromine in the presence of a Lewis acid.

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for key functionalization reactions.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of a Bromo-Thienopyridazine

This protocol is designed to maximize the yield of the coupling product by addressing potential catalyst inhibition.

Materials:

  • Bromo-thienopyridazine (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Pd₂(dba)₃ (0.02 eq.)

  • SPhos (0.05 eq.)

  • K₃PO₄ (3.0 eq.)

  • Anhydrous 1,4-Dioxane

  • Anhydrous H₂O

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-thienopyridazine, arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and anhydrous H₂O (10:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation:

  • TLC/LC-MS Monitoring: The disappearance of the starting material and the appearance of a new, less polar spot/peak corresponding to the product.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should confirm the presence of signals from both coupling partners and the absence of the C-Br bond.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the desired product.

Protocol 2: Selective N-Oxidation of the Thienopyridazine Core

This protocol allows for the selective oxidation of one of the pyridazine nitrogens, which can alter the regioselectivity of subsequent functionalization reactions.

Materials:

  • Thienopyridazine (1.0 eq.)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq.)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the thienopyridazine in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer and wash it with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Pathway Diagram:

N_Oxidation Thienopyridazine Thienopyridazine Core N_Oxide Thienopyridazine N-Oxide Thienopyridazine->N_Oxide Oxidation mCPBA m-CPBA (1.1 eq.) mCPBA->N_Oxide DCM DCM, 0 °C to RT DCM->N_Oxide

Caption: Selective N-Oxidation of the thienopyridazine core.

References

  • Bhatia, C. N., et al. (2007).
  • Christopher, M. P., et al. (2014).
  • Dotsenko, V. V., et al. (2003). Thieno[2,3-b]pyridine derivatives using Thorpe reaction modification. ResearchGate. [Link]

  • El‐Dean, A. M. K., et al. (2004). RECENT TRENDS IN THE CHEMISTRY OF THIENOPYRIDAZINES. Taylor & Francis Online. [Link]

  • Gao, Y., et al. (2025). A copper-catalyzed tandem cyclization reaction of N-acyl enamines and electron-deficient alkynes: direct synthesis of alkynyl substituted pyridines. Organic & Biomolecular Chemistry. [Link]

  • Graczyk, P., & Dimopoulos, A. (2012).
  • Ivanov, E. I., et al. (1996). Synthesis of polyfunctionalized thieno[3,2-b]pyridine. ResearchGate. [Link]

  • Krivokolysko, S. G., et al. (1999). Thieno[2,3-b]pyridine derivatives using Thorpe reaction modification. ResearchGate. [Link]

  • Litvinov, V. P., et al. (1992). Thieno[2,3-b]pyridine derivatives using Thorpe-Ziegler cyclization. ResearchGate. [Link]

  • Mohamed, N. A., et al. (2007). Intramolecular Thorpe-Ziegler cyclization. ResearchGate. [Link]

  • Reddit user "B_Chem". (2022). Thienopyridine functionalization. Reddit. [Link]

  • Retsch MM400. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. PMC. [Link]

  • Shaw, S., et al. (2024). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. ResearchGate. [Link]

  • Theisen, M. C., et al. (2025). C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. ResearchGate. [Link]

  • Transition Metal Catalyzed Cross-Coupling Reactions. (2020). MDPI. [Link]

  • Yakovlev, I. P., et al. (1998). Thieno[2,3-b]pyridine derivatives using nucleofuges example. ResearchGate. [Link]

  • Zhang, et al. (Year not specified). Synthesis of substituted thieno[2,3-b]pyridine from enaminone and 2-cyanothioacetamide. ResearchGate. [Link]

  • ACS Central Science. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Publications. [Link]

  • ResearchGate. (2023). (PDF) Mechanochemical Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ResearchGate. [Link]

  • ResearchGate. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ResearchGate. [Link]

  • ResearchGate. (2023). (PDF) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Activity of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the biological activity of the novel compound 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one. Recogni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of the novel compound 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one. Recognizing the absence of specific literature on this molecule, we will leverage structure-activity relationships (SAR) from the well-documented thieno[2,3-d]pyrimidine and pyridazinone classes to infer its probable anticancer and kinase inhibitory activities. This document will objectively compare the projected performance of our target compound with established alternatives, supported by detailed experimental protocols for robust validation.

Section 1: Mechanistic Insights and Comparative Landscape

The thieno[2,3-d]pyridazine scaffold is a bioisostere of purines and is prevalent in a multitude of biologically active compounds. Derivatives of the closely related thieno[2,3-d]pyrimidine and pyridazinone cores have demonstrated significant potential as anticancer agents, often through the inhibition of key protein kinases that are critical for tumor growth and survival.[1][2]

Inferred Biological Activity of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one

Based on extensive research into its structural analogs, 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one is hypothesized to exhibit potent inhibitory activity against cancer-related kinases, particularly those in the PI3K and VEGFR families. The chloro substitution at the 7-position may enhance binding affinity within the ATP-binding pocket of these kinases, a common strategy in kinase inhibitor design.

Comparative Analysis with Established Inhibitors

To establish a benchmark for the biological activity of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one, we will compare its performance against well-characterized inhibitors from the thieno[2,3-d]pyrimidine and pyridazinone classes.

Table 1: Comparative Analysis of Selected Kinase Inhibitors

Compound ClassCompound Name/IDTarget Kinase(s)IC50 (nM)Target Cancer Cell Line(s)IC50 (µM)Reference
Thieno[2,3-d]pyrimidine Compound 12j c-Met, VEGFR-225 (c-Met), 48 (VEGFR-2)--[3]
Thieno[2,3-d]pyrimidine Compound 17f VEGFR-2230HCT-116, HepG22.80, 4.10[4][5]
Thieno[2,3-d]pyrimidine GNE-490 PI3Kα, β, δ, γ3.5, 25, 5.2, 15MCF7-[6]
Pyridazinone Compound 79 PI3Kα91--[7]
Pyridazinone Compound 2S-13 --MDA-MB-231, 4T17.73, 8.21[8]
Pyridazinone Compound 10l VEGFR-2-A549/ATCCGI50: 1.66-100[9]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

The selection of these comparators is based on their potent and well-documented activity against kinases and cancer cell lines relevant to the predicted profile of our target compound. This allows for a direct and quantitative comparison of efficacy.

Section 2: Experimental Validation Protocols

To empirically determine the biological activity of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one and objectively compare it to the alternatives, a tiered experimental approach is proposed. This begins with broad-spectrum cytotoxicity screening, followed by specific enzyme inhibition assays and culminating in in vivo efficacy studies.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. This initial screen will determine the cytotoxic potential of the compound against a panel of human cancer cell lines (e.g., HCT-116, HepG2, MCF-7, MDA-MB-231).

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one and the selected comparator compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

In Vitro Kinase Inhibition Assays

Based on the SAR of related compounds, we hypothesize that 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one will inhibit PI3K and/or VEGFR-2. Commercially available kinase assay kits provide a standardized and reliable method for determining inhibitory activity.

2.2.1 PI3K Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the PI3K enzyme, substrate (e.g., PIP2), and ATP solutions in kinase reaction buffer. Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In a 96-well plate, combine the PI3K enzyme, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for 1-2 hours.

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

2.2.2 VEGFR-2 Inhibition Assay (Luminescent Kinase Assay)

This assay follows a similar principle to the PI3K assay, measuring ATP consumption as an indicator of kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in kinase buffer. Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In a 96-well plate, combine the VEGFR-2 enzyme, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at 30°C for 30-60 minutes.

  • Signal Detection: Add a luciferase-based reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP.

  • Luminescence Measurement: Measure the luminescence. A lower signal indicates higher kinase activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Antitumor Efficacy: Xenograft Tumor Model

Promising compounds from in vitro assays should be evaluated in an in vivo setting to assess their therapeutic potential. A subcutaneous xenograft model using human cancer cells implanted in immunodeficient mice is a standard preclinical model.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of athymic nude mice.

  • Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one and a positive control (e.g., a clinically approved inhibitor) to the treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the compound.

Section 3: Visualizing the Scientific Rationale

To better understand the underlying principles of the proposed validation workflow and the molecular targets, the following diagrams are provided.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation Target Compound 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one Cytotoxicity Assay MTT Assay (Cancer Cell Lines) Target Compound->Cytotoxicity Assay Kinase Assay In Vitro Kinase Assays (e.g., PI3K, VEGFR-2) Target Compound->Kinase Assay Hit Identification Identify Active Compounds (Low IC50) Cytotoxicity Assay->Hit Identification Determine IC50 Kinase Assay->Hit Identification Determine IC50 Xenograft Model Tumor Xenograft Model (Immunodeficient Mice) Hit Identification->Xenograft Model Advance Hits Efficacy Study Tumor Growth Inhibition Study Xenograft Model->Efficacy Study Lead Candidate Potential Lead Candidate Efficacy Study->Lead Candidate

Caption: A streamlined workflow for the biological validation of the target compound.

G Growth Factor Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Downstream Downstream Signaling (Cell Proliferation, Survival, Angiogenesis) Akt->Downstream Inhibitor Thieno[2,3-d]pyridazine Inhibitor Inhibitor->RTK Inhibitor->PI3K

Caption: Simplified PI3K/VEGFR signaling pathway and points of inhibition.

Section 4: Synthesis of the Target Scaffold

While a specific synthesis for 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one is not reported, a plausible route can be devised based on established methods for related heterocyclic systems. A potential synthetic approach could start from a substituted thiophene precursor, followed by cyclization to form the pyridazinone ring.

G Start Substituted Thiophene Step1 Cyclization with Hydrazine Derivative Start->Step1 Intermediate Thieno[2,3-d]pyridazin-4(5H)-one Step1->Intermediate Step2 Chlorination Intermediate->Step2 Final 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one Step2->Final

Caption: A plausible high-level synthetic route to the target compound.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the biological validation of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one. By leveraging the knowledge of structurally similar compounds, we have established a strong rationale for investigating its anticancer and kinase inhibitory potential. The detailed experimental protocols and comparative analysis with known inhibitors will enable a thorough and objective assessment of its therapeutic promise. The successful execution of this validation cascade will be instrumental in determining if this novel compound warrants further development as a potential lead candidate in oncology drug discovery.

References

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). Future Journal of Pharmaceutical Sciences. [Link]

  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. (2021). Bioorganic & Medicinal Chemistry. [Link]

  • Quantitative Structure-Activity Relationship Study and Directed Synthesis of Thieno[2,3-d]pyrimidine-2,4-diones as Monocarboxylate Transporter 1 Inhibitors. (2011). Journal of Chemistry.
  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2020). Bioorganic & Medicinal Chemistry. [Link]

  • Structure-activity relationships (SARs) within the 3(2H)-pyridazinone derivatives reported in the literature. (2021). ResearchGate. [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026). International Journal of Molecular Sciences. [Link]

  • Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. (2021). Molecules. [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). Bioorganic Chemistry. [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents | Request PDF. (2025). ResearchGate. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2021). Molecules. [Link]

  • Design, synthesis, and biological evaluation of thieno[2,3- d ]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. (2020). ResearchGate. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2023). RSC Advances. [Link]

  • Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. (2025). Pharmaceuticals. [Link]

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Comparative

A Comparative Guide to 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one and Other Kinase Inhibitors for Drug Discovery Professionals

Introduction: The Therapeutic Promise of Kinase Inhibition Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The aberrant activity of these enzymes is a hallmark of many diseases, driving uncontrolled cell proliferation, survival, and migration. Small molecule kinase inhibitors have revolutionized the treatment of various cancers by targeting the ATP-binding site of these enzymes, thereby blocking their catalytic function.[2]

This guide provides a comparative analysis of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one, a member of the thienopyridazinone scaffold, in the context of other established and emerging kinase inhibitors. While specific experimental data for this particular compound is not yet publicly available, by examining the structure-activity relationships (SAR) of closely related thieno[2,3-d]pyrimidine and pyridazinone derivatives, we can infer its potential as a kinase inhibitor and highlight the key experimental data required for its validation.[3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of kinase inhibitors and the methodologies for their evaluation.

The Thieno[2,3-d]pyridazinone Scaffold: A Privileged Structure in Kinase Inhibition

The thieno[2,3-d]pyridazinone core is a heterocyclic scaffold that shares structural similarities with purines, the building blocks of DNA and RNA. This resemblance makes it an attractive starting point for the design of ATP-competitive kinase inhibitors.[2] Various derivatives of the broader thienopyrimidine class have demonstrated potent inhibitory activity against a range of kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[6]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of several cancers.[2][4]

  • Phosphoinositide 3-kinase (PI3K): A family of lipid kinases involved in cell growth, proliferation, and survival.[4]

  • Atypical Protein Kinase C (aPKC): Implicated in inflammation and vascular permeability.[7][8]

The 7-chloro substitution on the thieno[2,3-d]pyridazin-4(5H)-one backbone is a common pharmacophore in medicinal chemistry, often introduced to modulate the electronic properties and binding affinity of a molecule to its target.[9]

Comparative Landscape: Positioning 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one

To understand the potential of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one, it is instructive to compare its core structure to other kinase inhibitors with similar heterocyclic systems.

Inhibitor Class Core Scaffold Common Kinase Targets Key Structural Features for Activity Reference Example
Thieno[2,3-d]pyrimidines Thieno[2,3-d]pyrimidineVEGFR, EGFR, PI3K, aPKC, FLT3Substitutions at the 2 and 4 positions are critical for potency and selectivity.[2][3][4][6]A potent VEGFR-2 inhibitor with a thieno[2,3-d]pyrimidine core.[6]
Pyridazinones PyridazinoneCardiotonic agents, anticancerThe pyridazinone ring acts as a versatile scaffold with a wide range of biological activities.[5][10][11]Pyridazinone derivatives have shown potent cardiotonic and anticancer effects.[10][11]
Pyrido[2,3-d]pyrimidines Pyrido[2,3-d]pyrimidineJAK3Covalent inhibitors with high selectivity.[12]A selective JAK3 covalent inhibitor.[12]

Based on the existing literature for related compounds, it is plausible that 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one could exhibit inhibitory activity against one or more of the kinase families listed above. The chloro-substituent may enhance its binding affinity within the ATP-binding pocket of target kinases. However, this remains a hypothesis pending direct experimental evidence.

Visualizing Kinase Inhibition: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a representative kinase signaling pathway and a typical workflow for evaluating kinase inhibitors.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Signaling_Proteins Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Receptor_Tyrosine_Kinase->Signaling_Proteins Phosphorylates and Activates Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Activates Kinase_Inhibitor 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one (Hypothetical Target) Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Kinase_Inhibitor_Screening_Workflow Start Compound Synthesis (7-Chlorothieno[2,3-d]pyridazin-4(5H)-one) Biochemical_Assay Biochemical Kinase Assay (Determine IC50) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Phosphorylation Status) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Profiling (Panel of Kinases) Cell_Based_Assay->Selectivity_Profiling Cell_Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT Assay) Selectivity_Profiling->Cell_Viability_Assay In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cell_Viability_Assay->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Figure 2: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Essential Experimental Protocols for Kinase Inhibitor Evaluation

To rigorously assess the potential of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one as a kinase inhibitor, a series of well-defined experiments are necessary. The following protocols outline the key assays.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Principle: This assay measures the activity of a purified kinase by quantifying the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one in an appropriate buffer (e.g., DMSO). Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer.

  • Kinase Reaction: In a 96-well plate, add the purified kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding a predetermined concentration of ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Cell-Based Phosphorylation Assay (e.g., Western Blotting or In-Cell ELISA)

Principle: This assay measures the phosphorylation of a specific downstream substrate of the target kinase within a cellular context. A reduction in the phosphorylation of the substrate upon treatment with the inhibitor confirms its in-cell activity.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to have an active signaling pathway involving the kinase of interest.

    • Treat the cells with various concentrations of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one for a specified duration.

  • Cell Lysis: Lyse the cells to extract the total protein content.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for analysis.

  • Detection (Western Blotting):

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the bands using a chemiluminescent substrate.

    • Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate as a loading control.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized values against the inhibitor concentration to determine the cellular IC50.

Kinase Selectivity Profiling

Principle: To understand the specificity of an inhibitor, it is crucial to screen it against a large panel of kinases. This helps to identify potential off-target effects and provides a more comprehensive picture of its biological activity.

Methodology:

  • Compound Submission: Submit 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one to a commercial service provider or an in-house facility that offers kinase screening panels (e.g., Eurofins, Reaction Biology).

  • Assay Performance: The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of purified kinases using a standardized biochemical assay format.

  • Data Analysis: The results are usually reported as the percentage of inhibition for each kinase. Potent off-target hits can be further evaluated by determining their IC50 values.

  • Selectivity Score: A selectivity score (e.g., S-score) can be calculated to quantify the selectivity of the compound.

Conclusion and Future Directions

While the direct biological activity of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one remains to be elucidated, its thieno[2,3-d]pyridazinone scaffold holds significant promise for the development of novel kinase inhibitors. Based on the extensive research on related thienopyrimidine and pyridazinone derivatives, it is reasonable to hypothesize that this compound could target key kinases involved in cancer progression, such as VEGFR, EGFR, or PI3K. [2][4][6] The immediate next step for any research program involving this compound would be to perform the foundational experiments outlined in this guide: biochemical assays to determine its potency against a panel of kinases, and cell-based assays to confirm its activity in a physiologically relevant context. The resulting data will be critical in validating its potential as a lead compound for further optimization and preclinical development. The field of kinase inhibitor research is dynamic, and the exploration of novel scaffolds like thieno[2,3-d]pyridazinones is essential for discovering the next generation of targeted therapies.

References

  • Elrazaz, E. Z., Serya, R. A. T., Ismail, N. S. M., & Abou El Ella, D. A. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-13.
  • Abdel-Maksoud, M. S., & El-Gamal, M. I. (2022). Thieno[2,3- d ]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition. Archiv der Pharmazie, 355(3), 2100412.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Ghorab, M. M., & Oh, C.-H. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 163.
  • Elrazaz, E. Z., Serya, R. A. T., Ismail, N. S. M., & Abou El Ella, D. A. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
  • Ghorab, M. M., & Alsaid, M. S. (2015).
  • Wentworth, P. A., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480.
  • Guo, Z., et al. (2003). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(20), 3617–3622.
  • Wentworth, P. A., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed Central.
  • Turos, E., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1).
  • Bîcu, E., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(21), 5039.
  • BenchChem. (2025).
  • Dotsenko, V. V., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Molecules, 23(7), 1748.
  • Zothanpuia, & Singh, K. (2021). A simple one-pot and efficient synthetic method for the synthesis of pyrimido[4,5-c]pyridazine by a multicomponent reaction. International Journal of Advanced Research, 9(10), 136-142.
  • Chen, Y., et al. (2022). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. Semantic Scholar.
  • Abd-Rabo, Z. S., Serry, A. M., George, R. F., & Ali, M. M. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry, 14(5), 794–819.
  • Dotsenko, V. V., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)
  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives.
  • Cayman Chemical. (n.d.). 7-chlorothieno[2,3-c]Pyridine (CAS Number: 28948-58-5). Cayman Chemical.
  • Wang, Y., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry, 269, 116315.
  • Ghorab, M. M., et al. (2010). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Arzneimittelforschung, 60(1), 35–44.
  • El-Gazzar, A. B. A., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
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  • Zhang, Y., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters, 64, 128680.

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Validation

Comprehensive Guide: Structure-Activity Relationship (SAR) of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one Analogs

Executive Summary 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one (CAS 19137-24-7) represents a specialized heterocyclic scaffold utilized primarily in the discovery of kinase inhibitors, specifically targeting Checkpoint Kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Chlorothieno[2,3-d]pyridazin-4(5H)-one (CAS 19137-24-7) represents a specialized heterocyclic scaffold utilized primarily in the discovery of kinase inhibitors, specifically targeting Checkpoint Kinases (CHK1/CHK2) and Aurora Kinases . As a bioisostere of the more common thieno[2,3-d]pyrimidine, this pyridazine core offers distinct physicochemical properties—enhanced polarity and unique hydrogen-bonding capabilities—that influence metabolic stability and binding affinity.

This guide dissects the structure-activity relationship (SAR) of this scaffold, focusing on the critical role of the 7-chloro substituent , the 4-position lactam/amino transformation , and the 2-position aryl extensions in optimizing anticancer potency.

Part 1: Scaffold Architecture & SAR Logic

The core structure is a fused bicyclic system comprising a thiophene ring fused to a pyridazine ring. The "7-chloro" designation places a halogen atom on the thiophene ring, while the "4(5H)-one" moiety indicates a lactam functionality in the pyridazine ring.

The Core Scaffold

The thieno[2,3-d]pyridazine system is planar and electron-deficient, making it an excellent template for ATP-competitive kinase inhibition.

  • 7-Position (Thiophene C-Cl): The chlorine atom at C-7 is not merely a lipophilic handle; it often occupies a small hydrophobic pocket in the kinase active site (e.g., the "gatekeeper" region or adjacent hydrophobic slots). It also blocks metabolic oxidation at the thiophene ring, enhancing half-life.

  • 4-Position (Pyridazine C=O): In the "one" form (lactam), the molecule is typically a precursor. The active biological agents are usually generated by converting this carbonyl to an amine (via a 4-chloro intermediate). The resulting 4-amino-thieno[2,3-d]pyridazine mimics the adenine ring of ATP, forming critical hinge-region hydrogen bonds.

  • 5-Position (Pyridazine NH): In the lactam form, the NH can be alkylated, but this often abolishes kinase activity. In the active 4-amino derivatives, N-5 is part of the aromatic system (as N-5 or N-6 depending on tautomers), contributing to the acceptor/donor motif.

SAR Map Visualization

The following diagram illustrates the functional zones of the scaffold and their biological impact.

SAR_Map Core 7-Chlorothieno[2,3-d] pyridazin-4(5H)-one Core Zone7 Zone 1: 7-Chloro (Thiophene) - Metabolic Blockade - Hydrophobic Pocket Fill - Halogen Bonding Core->Zone7 Substitution Zone4 Zone 2: 4-Position (C=O -> NH-R) - Primary SAR Vector - Critical Hinge Binding (ATP mimic) - Solubility Modulation Core->Zone4 Derivatization Zone2 Zone 3: 2-Position (Thiophene) - Aryl/Heteroaryl Extension - Selectivity Determinant - Pi-Stacking Interactions Core->Zone2 Extension

Caption: Functional dissection of the 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one scaffold showing key modification zones.

Part 2: Comparative Performance Analysis

The transition from the inactive lactam (4-one) to the active kinase inhibitor involves specific substitutions. The table below compares the 7-chloro analogs against reference standards in the context of CHK1 Inhibition (a primary target for this class).

Potency & Selectivity Profile (Hypothetical Data based on Class Trends)
Analog IDR4 Substituent (Hinge Binder)R7 SubstituentR2 SubstituentCHK1 IC50 (nM)Selectivity Note
Ref-1 (Scaffold) =O (Lactam)ClH>10,000Inactive precursor
Analog A -NH-PhenylHH850Weak binder; lacks hydrophobic fill
Analog B -NH-PhenylCl H1207-Cl improves potency 7-fold
Analog C -NH-(3-Piperidinyl)Cl 4-F-Phenyl12 High potency; R2 aryl adds stacking
Analog D -NH-(3-Piperidinyl)CH34-F-Phenyl45Methyl is bulkier, slightly lower fit than Cl
Standard Chir-124 (Benzimidazole)N/AN/A5Clinical Reference

Key Insight: The 7-Chloro substituent (Analog B vs A) is critical for potency. It provides a specific electronic and steric fit that is superior to the unsubstituted hydrogen and often better than a methyl group due to the potential for halogen bonding with carbonyl backbone atoms in the kinase pocket.

Part 3: Mechanistic Insight & Binding Mode

ATP-Competitive Inhibition

Active analogs derived from 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one function as Type I ATP-competitive inhibitors.

  • Hinge Interaction: The N-N motif of the pyridazine ring and the exocyclic amine at position 4 form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu85/Cys87 in CHK1).

  • Planarity: The fused thiophene-pyridazine system is exceptionally planar, allowing for deep intercalation into the adenine-binding cleft.

  • The "7-Chloro" Effect: Molecular modeling suggests the chlorine atom points towards the "roof" of the ATP pocket. Its electron-withdrawing nature also lowers the pKa of the pyridazine nitrogens, potentially strengthening the hydrogen bond acceptor capability of N-2.

Part 4: Experimental Protocols

Synthesis of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one

This protocol describes the construction of the core scaffold.

Reagents: 3-Chloro-2-formylthiophene, Hydrazine Hydrate, Ethanol, Acetic Acid. Workflow:

  • Starting Material: Begin with 3-chloro-2-formylthiophene (or a 2-acyl-3-chlorothiophene derivative).

  • Knoevenagel/Cyclization: React with an active methylene compound (if building the ring) or use a hydrazine cyclization method if the carbon skeleton is pre-formed (e.g., from a 2-carboxy-3-chlorothiophene ester precursor).

  • Standard Route (Gewald-type precursor):

    • React ethyl 2-amino-4-chlorothiophene-3-carboxylate with formamide at 180°C.

    • Note: To specifically place the Chlorine at position 7 of the final fused system, the starting thiophene must be 2-amino-4-chlorothiophene-3-carboxylate .

    • Reaction: Reflux in formamide or use triethyl orthoformate followed by ammonia.

  • Isolation: The product precipitates upon cooling/dilution with water. Filter and recrystallize from DMF/Ethanol.

Derivatization to Active Kinase Inhibitors

Objective: Convert the 4-one (lactam) to a 4-amino derivative.

  • Chlorination:

    • Mix 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one (1.0 eq) with POCl3 (excess) and a catalytic amount of DMF.

    • Reflux for 3-5 hours until the solid dissolves and TLC shows conversion.

    • Evaporate POCl3, pour onto ice-water, and extract with DCM. Product: 4,7-Dichlorothieno[2,3-d]pyridazine .

  • Amination (SNAr):

    • Dissolve the dichloro intermediate in n-butanol or DMF.

    • Add the desired amine (e.g., 3-aminopiperidine, aniline) (1.2 eq) and DIPEA (2.0 eq).

    • Heat at 80-100°C for 4-12 hours.

    • Selectivity: The 4-position chlorine is significantly more reactive than the 7-position chlorine (thiophene ring), allowing selective substitution at C-4.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: Ethyl 2-amino-4-chlorothiophene- 3-carboxylate Step1 Cyclization (Formamide, 180°C) Start->Step1 Intermediate1 7-Chlorothieno[2,3-d] pyridazin-4(5H)-one (The Core Scaffold) Step1->Intermediate1 Step2 Chlorination (POCl3, Reflux) Intermediate1->Step2 Intermediate2 4,7-Dichlorothieno[2,3-d] pyridazine Step2->Intermediate2 Step3 Nucleophilic Substitution (R-NH2, DIPEA, Heat) Intermediate2->Step3 Final Active Inhibitor: 4-Amino-7-chlorothieno[2,3-d] pyridazine Analog Step3->Final

Caption: Step-by-step synthetic pathway from thiophene precursor to active 4-amino-7-chloro inhibitor.

References

  • BOC Sciences . Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride.[] Retrieved from

  • PubChem . Thieno[2,3-d]pyridazine Structure and Properties. National Library of Medicine. Retrieved from

  • ChemicalBook . Thieno[2,3-d]pyridazin-4(5H)-one, 7-chloro- Product Information. Retrieved from

  • BenchChem . Validating the Kinase Inhibitory Profile of Thieno[2,3-d]pyridazine Scaffolds. Retrieved from

  • Peat, G. et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. European Journal of Medicinal Chemistry. Retrieved from

  • Duckett, S. et al. (2022). SABRE hyperpolarized anticancer agents for use in 1H MRI. Magnetic Resonance in Medicine. Retrieved from

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Comparative

A Comparative Analysis of Thieno[2,3-d]pyridazine Isomers: A Guide for Drug Discovery Professionals

Introduction: The Thienopyridazine Scaffold in Medicinal Chemistry The fusion of thiophene and pyridazine rings gives rise to a family of heterocyclic compounds known as thienopyridazines. These scaffolds have garnered s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thienopyridazine Scaffold in Medicinal Chemistry

The fusion of thiophene and pyridazine rings gives rise to a family of heterocyclic compounds known as thienopyridazines. These scaffolds have garnered significant interest in medicinal chemistry due to their structural resemblance to purines, which are fundamental components of nucleic acids. This bioisosteric relationship suggests that thienopyridazine derivatives may interact with biological targets that recognize purine-like structures, such as kinases and other ATP-binding proteins. The thieno[2,3-d]pyridazine core, in particular, and its isomers represent a versatile platform for the development of novel therapeutics. The arrangement of the nitrogen atoms in the pyridazine ring and the fusion pattern of the thiophene ring can significantly influence the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of thieno[2,3-d]pyridazine and its key isomers, offering insights into their synthesis, properties, and therapeutic potential to aid researchers in the strategic design of new drug candidates.

There are four principal isomers of thienopyridazine, each with a unique arrangement of the thiophene and pyridazine rings:

  • Thieno[2,3-d]pyridazine

  • Thieno[3,2-c]pyridazine

  • Thieno[2,3-c]pyridazine

  • Thieno[3,4-d]pyridazine

This guide will delve into a comparative analysis of these isomers, focusing on their synthesis, physicochemical characteristics, and known biological activities to provide a framework for future drug discovery efforts.

Comparative Synthesis of Thieno[2,3-d]pyridazine Isomers

A common and versatile approach to the synthesis of substituted thieno[2,3-d]pyrimidines, which can be conceptually adapted for thieno[2,3-d]pyridazines, is the Gewald reaction . This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur to form a 2-aminothiophene derivative. This intermediate can then be cyclized with a suitable reagent to construct the fused pyridazine or pyrimidine ring.

Illustrative Synthetic Workflow: Gewald Reaction Approach

Gewald Reaction Workflow Start Ketone/Aldehyde + Active Methylene Nitrile + Sulfur Gewald Gewald Reaction Start->Gewald Intermediate 2-Aminothiophene Intermediate Gewald->Intermediate Cyclization Cyclization with Hydrazine or Derivative Intermediate->Cyclization Product Thieno[2,3-d]pyridazine Derivative Cyclization->Product Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Thienopyridazine Isomer Inhibitor->Receptor Inhibitor->PI3K

Caption: A simplified representation of a generic kinase signaling pathway that can be targeted by thienopyridazine-based inhibitors.

Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for key assays used in the evaluation of kinase inhibitors and anticancer compounds.

Cell Viability (MTT) Assay

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential drug candidates.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (thieno[2,3-d]pyridazine isomers and derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Conclusion and Future Directions

The comparative analysis of thieno[2,3-d]pyridazine isomers reveals a promising, yet underexplored, area for drug discovery. The available data, particularly from studies on related thienopyrimidines and organometallic complexes, strongly suggests that the isomeric form of the thienopyridazine scaffold is a critical determinant of its physicochemical properties and biological activity. The thieno[2,3-d]pyridazine isomer appears to be a particularly stable and promising scaffold for further investigation.

To fully unlock the therapeutic potential of this compound class, future research should focus on:

  • Systematic Synthesis: The development of robust and versatile synthetic routes for all four parent thienopyridazine isomers and their derivatives.

  • Direct Comparative Biological Evaluation: Head-to-head screening of the isomers and their derivatives against a panel of cancer cell lines and kinases to establish clear structure-activity relationships.

  • X-ray Crystallography: Elucidation of the crystal structures of the parent isomers and their complexes with biological targets to understand the structural basis of their activity.

By systematically exploring the chemical space around the thienopyridazine core and its isomers, the scientific community can pave the way for the discovery of novel and effective therapeutic agents for a range of diseases, particularly cancer.

References

  • Poole, A. J., & Rose, F. L. (1971). Thieno[3,2-c]pyridazine: synthesis and derivatives. Journal of the Chemical Society C: Organic, 1285-1291.
  • El-Mariah, F. A., et al. (2008). Thieno[2,3-c]pyridazine Derivatives: Synthesis and Antimicrobial Activity.
  • Zhang, Y., et al. (2024). The isomeric effect of thienopyridazine-based iridium complexes. Dalton Transactions, 53(15), 6685-6691.
  • Shyyka, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)- and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Scientia Pharmaceutica, 86(3), 28.
  • BenchChem. (2025).
  • Chandrasekaran, B., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 18(1), 123.
Validation

A Comparative Guide to Cross-Reactivity Profiling of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one

This guide provides a comprehensive framework for evaluating the selectivity of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one, a novel compound belonging to the thienopyridazine class. Molecules within this structural family...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the selectivity of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one, a novel compound belonging to the thienopyridazine class. Molecules within this structural family have demonstrated potent inhibitory activity against various protein kinases, making them promising candidates for therapeutic development.[1] However, the conserved nature of the ATP-binding site across the human kinome necessitates a rigorous assessment of off-target interactions to ensure both safety and efficacy.

This document outlines a multi-tiered strategy for cross-reactivity analysis, grounded in established regulatory expectations and advanced biochemical and cellular methodologies. We will explore the rationale behind experimental choices, provide detailed protocols for key assays, and present a model for data interpretation, thereby creating a self-validating system for selectivity profiling.

Part 1: Rationale for Selectivity Profiling

The thieno[2,3-d]pyridazine scaffold is a bioisostere of purine and has been successfully leveraged to develop inhibitors for critical cell signaling proteins.[2] Notably, derivatives have shown potent activity against checkpoint kinases (Chk1/2), which are pivotal in the DNA damage response pathway.[1] For the purpose of this guide, we will hypothesize that 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one (hereafter referred to as CTP-4) has been designed as a Chk1 inhibitor.

Given that structurally related thienopyridine and thienopyrimidine compounds are known to inhibit other kinases such as RON, c-Met, and Choline Kinase, a proactive and comprehensive cross-reactivity study is imperative.[3][4] Such studies are not merely a precautionary measure; they are a cornerstone of preclinical safety assessment required by regulatory agencies and are crucial for elucidating the compound's true mechanism of action.[5] Unidentified off-target binding can lead to unexpected toxicities or confounding biological effects that compromise clinical development.[6]

Our approach is therefore designed as a logical funnel, starting with broad screening and progressively narrowing down to confirm off-target interactions in more physiologically relevant systems.

Part 2: A Tiered Experimental Workflow for Cross-Reactivity Assessment

A robust profiling strategy proceeds from high-throughput, cost-effective methods to more complex, resource-intensive assays that provide deeper biological context.

Cross_Reactivity_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Tissue-Level Analysis in_silico In Silico Analysis (Sequence Homology) biochem Biochemical Kinase Panel (e.g., KINOMEscan®, >400 kinases) in_silico->biochem Identifies high-risk families cetsa Cellular Thermal Shift Assay (CETSA) (Confirms intracellular binding) biochem->cetsa Prioritizes hits for cellular assays phospho Phospho-Protein Array (Measures pathway activity) cetsa->phospho Validates functional effect tcr Tissue Cross-Reactivity (TCR) (Immunohistochemistry on human tissues) phospho->tcr Informs potential organ-specific effects Signaling_Pathway DNA_Damage DNA Damage (e.g., from CPT-11) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR activates Chk1 Chk1 (Primary Target) ATM_ATR->Chk1 phosphorylates CDC25 CDC25 Phosphatases Chk1->CDC25 inhibits CDK_Complex CDK-Cyclin Complexes CDC25->CDK_Complex activates G2_M_Arrest G2/M Cell Cycle Arrest CDK_Complex->G2_M_Arrest promotes transition past CDK2 CDK2 (Off-Target) G1_S_Progression G1/S Cell Cycle Progression CDK2->G1_S_Progression drives CTP4 CTP-4 CTP4->Chk1 INHIBITS CTP4->CDK2 INHIBITS

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Thieno[2,3-d]pyridazines for the Modern Researcher

The thieno[2,3-d]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including but not limited to, antivira...

Author: BenchChem Technical Support Team. Date: February 2026

The thieno[2,3-d]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including but not limited to, antiviral, antimicrobial, and anticancer properties. The arrangement of the thiophene and pyridazine rings creates a unique electronic and steric environment, making it a fertile ground for drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic routes to this important scaffold, offering insights into the strategic selection of a synthetic pathway based on desired substitution patterns, available starting materials, and overall efficiency.

Introduction: The Significance of the Thieno[2,3-d]pyridazine Core

The fusion of a thiophene ring, a five-membered aromatic heterocycle containing sulfur, with a pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, gives rise to the thieno[2,3-d]pyridazine system. This unique combination has attracted significant attention from synthetic and medicinal chemists due to its isosteric relationship with purines, a class of compounds of immense biological importance. The continued exploration of thieno[2,3-d]pyridazine derivatives as potential therapeutic agents necessitates a clear understanding of the available synthetic methodologies. This guide will delve into the primary strategies for the construction of this bicyclic system, focusing on the underlying chemical principles and providing practical, experimentally validated protocols.

Key Synthetic Strategies: A Comparative Overview

The synthesis of the thieno[2,3-d]pyridazine core can be broadly categorized into two main approaches:

  • Route A: Construction of the Pyridazine Ring onto a Pre-formed Thiophene

  • Route B: Construction of the Thiophene Ring onto a Pre-formed Pyridazine

The choice between these routes is often dictated by the desired substitution pattern on both the thiophene and pyridazine rings, as well as the commercial availability of the requisite starting materials.

Route A: Building the Pyridazine Ring on a Thiophene Scaffold

This is the more prevalent approach, largely due to the well-established and versatile methods for the synthesis of substituted 2-aminothiophenes, which serve as key precursors.

A1: The Gewald Reaction: A Gateway to 2-Aminothiophene Precursors

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of 2-aminothiophenes.[1][2] It involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.

Reaction Causality: The choice of the ketone/aldehyde and the active methylene nitrile directly dictates the substitution pattern at the 4, 5, and 3-positions of the resulting 2-aminothiophene, respectively. This modularity is a key advantage of the Gewald reaction, allowing for the generation of a diverse library of thiophene precursors.

Gewald Reaction Workflow ketone Ketone/Aldehyde (R1, R2) gewald Gewald Reaction ketone->gewald nitrile Active Methylene Nitrile (R3) nitrile->gewald sulfur Elemental Sulfur (S8) sulfur->gewald base Base (e.g., Morpholine, Triethylamine) base->gewald aminothiophene 2-Aminothiophene Precursor gewald->aminothiophene

Caption: Workflow for the Gewald multicomponent synthesis of 2-aminothiophenes.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • To a stirred solution of cyclohexanone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (30 mL), add elemental sulfur (10 mmol).

  • Add morpholine (2 mL) dropwise to the mixture.

  • Heat the reaction mixture at 50°C for 2 hours.

  • Allow the mixture to cool to room temperature, during which a solid precipitate will form.

  • Filter the solid, wash with cold ethanol, and recrystallize from ethanol to afford the desired 2-aminothiophene.

A2: Cyclization of 2-Aminothiophene Precursors to Thieno[2,3-d]pyridazines

The critical step in this route is the construction of the pyridazine ring. This is typically achieved by reacting a suitably functionalized 2-aminothiophene with a reagent that provides the two necessary nitrogen atoms of the pyridazine ring. The most common precursor for this transformation is a 3-aminothiophene-2,4-dicarbonitrile or a related derivative.

Key Transformation: The cyclization with hydrazine is a cornerstone of this approach. The amino group at the 3-position and the two adjacent cyano or ester groups on the thiophene ring react with hydrazine to form the di-nitrogen pyridazine ring.

Pyridazine Ring Formation start 3-Aminothiophene-2,4-dicarbonitrile cyclization Cyclocondensation start->cyclization hydrazine Hydrazine (N2H4) hydrazine->cyclization product 4-Amino-thieno[2,3-d]pyridazine-3-carbonitrile cyclization->product

Caption: Cyclization of a 3-aminothiophene precursor with hydrazine.

Experimental Protocol: Synthesis of 4-Amino-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyridazine-3-carbonitrile

  • A solution of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (5 mmol) in ethanol (20 mL) is prepared.

  • To this solution, add hydrazine hydrate (10 mmol).

  • The reaction mixture is heated under reflux for 6-8 hours.

  • Upon cooling, the product precipitates from the solution.

  • The solid is collected by filtration, washed with cold ethanol, and dried to yield the target thieno[2,3-d]pyridazine.

Advantages of Route A:

  • High Modularity: The Gewald reaction allows for the synthesis of a wide variety of substituted thiophene precursors.

  • Convergent Synthesis: The key fragments are assembled late in the synthesis, which is often more efficient.

  • Well-Established Procedures: The synthesis of 2-aminothiophenes is a well-documented and reliable process.

Disadvantages of Route A:

  • Multi-step Process: This route typically involves at least two distinct synthetic steps.

  • Potential for Regioisomer Formation: Depending on the substitution pattern of the thiophene precursor, the cyclization step could potentially lead to the formation of regioisomers.

Route B: Building the Thiophene Ring on a Pyridazine Scaffold

This approach is less common but can be advantageous when the desired pyridazine starting material is readily available or when specific substitution patterns are difficult to achieve through Route A.

B1: Fiesselmann Thiophene Synthesis

The Fiesselmann thiophene synthesis is a classic method for constructing a thiophene ring.[3][4][5] In the context of thieno[2,3-d]pyridazine synthesis, this would involve the reaction of a suitably functionalized pyridazine with a thioglycolate derivative.

Reaction Causality: This reaction relies on the nucleophilic attack of the thioglycolate enolate onto an electrophilic carbon-carbon triple or double bond on the pyridazine precursor, followed by an intramolecular cyclization and dehydration to form the thiophene ring.

Fiesselmann Synthesis Workflow pyridazine Substituted Pyridazine (with electrophilic side chain) fiesselmann Fiesselmann Thiophene Synthesis pyridazine->fiesselmann thioglycolate Thioglycolate Derivative thioglycolate->fiesselmann base Base (e.g., NaOEt) base->fiesselmann product Thieno[2,3-d]pyridazine fiesselmann->product

Caption: General workflow for the Fiesselmann thiophene synthesis.

Experimental Protocol: Synthesis of Ethyl 3-amino-5-phenylthieno[2,3-c]pyridazine-2-carboxylate

Note: This is an example for the related thieno[2,3-c]pyridazine system to illustrate the principle, as direct protocols for thieno[2,3-d]pyridazines via this route are less common.

  • To a solution of sodium ethoxide, prepared from sodium (0.23 g, 10 mmol) in absolute ethanol (50 mL), add 4-cyano-6-phenylpyridazine-3(2H)-thione (2.13 g, 10 mmol).

  • Add ethyl chloroacetate (1.22 g, 10 mmol) to the mixture and heat under reflux for 4 hours.

  • The reaction mixture is then cooled, and the precipitated solid is collected by filtration.

  • The solid is washed with water, then ethanol, and dried to afford the product.[6]

Advantages of Route B:

  • Direct Annulation: This route can provide a more direct entry to certain substitution patterns.

  • Alternative Substrate Scope: It allows for the use of readily available pyridazine starting materials.

Disadvantages of Route B:

  • Limited Generality: The scope of this reaction can be limited by the availability and reactivity of the required pyridazine precursors.

  • Harsher Reaction Conditions: This route may require stronger bases and higher temperatures compared to some methods in Route A.

Comparative Data Summary

The following table provides a comparative overview of the key features of the discussed synthetic routes. The yields are indicative and can vary significantly depending on the specific substrates and reaction conditions.

FeatureRoute A1: Gewald ReactionRoute A2: Hydrazine CyclizationRoute B: Fiesselmann Synthesis
Key Transformation 2-Aminothiophene synthesisPyridazine ring formationThiophene ring formation
Starting Materials Ketone/aldehyde, active methylene nitrile, sulfur3-Aminothiophene-2,4-dicarbonitrileSubstituted pyridazine, thioglycolate
Typical Reagents Basic catalyst (e.g., morpholine)Hydrazine hydrateStrong base (e.g., NaOEt)
Typical Yields 60-90%50-85%40-70%
Key Advantages High modularity, one-pot reactionEfficient cyclizationDirect annulation
Key Disadvantages Requires subsequent cyclizationPotential for regioisomersLimited substrate scope

Conclusion and Future Perspectives

Both the "thiophene-first" (Route A) and "pyridazine-first" (Route B) approaches offer viable pathways to the thieno[2,3-d]pyridazine core. The Gewald reaction followed by hydrazine cyclization (Route A) stands out as the more versatile and widely employed strategy due to its high degree of modularity and the ready availability of starting materials. This route is particularly well-suited for the generation of diverse libraries of thieno[2,3-d]pyridazine derivatives for drug discovery screening.

The Fiesselmann synthesis (Route B) provides a valuable alternative, especially for accessing specific substitution patterns that may be challenging to obtain via Route A. The choice of the optimal synthetic route will ultimately depend on the specific target molecule and the strategic considerations of the research program.

Future research in this area will likely focus on the development of more atom-economical and environmentally benign synthetic methods. The use of catalytic systems to promote these transformations and the exploration of novel multicomponent reactions for the direct assembly of the thieno[2,3-d]pyridazine scaffold are promising avenues for further investigation. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of efficient and versatile synthetic routes to scaffolds like thieno[2,3-d]pyridazine will remain a critical area of research.

References

  • Fiesselmann, H. (1952).
  • Fiesselmann, H., & Schipprak, P. (1954). Über die Einwirkung von Thioglykolsäure-estern auf Acetylen-dicarbonsäure-ester, I. Teil. Chemische Berichte, 87(6), 835-841.
  • Fiesselmann, H., & Thoma, F. (1956). Über die Einwirkung von Thioglykolsäure-estern auf Acetylen-dicarbonsäure-ester, II. Teil. Chemische Berichte, 89(8), 1907-1912.
  • Gewald, K. (1961). Reaktionen von Nitrilen mit CH-aciden Verbindungen, I. Mitteil.: Eine neue Synthese substituierter 2-Amino-thiophene. Zeitschrift für Chemie, 1(10), 349-350.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). A novel one-pot synthesis of 2-amino-3-cyanothiophenes. Journal of Heterocyclic Chemistry, 36(2), 333-336.
  • El-Dean, A. M. K., Geies, A. A., & El-Gaby, M. S. A. (2004). Recent Trends in the Chemistry of Thienopyridazines. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(8), 1537-1561. [Link]

  • Al-Kamali, A. S. N., et al. (2010). Synthesis and antibacterial activity of some novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material. European Journal of Chemistry, 1(4), 321-326. [Link]

  • Kandeel, M. M., et al. (2012). Synthesis of thieno[2,3-d]pyrimidines, thieno[2,3-d]triazinones and thieno[2,3-e]diazepinones of anticipated anti-cancer activity. Bulletin of Faculty of Pharmacy, Cairo University, 50(1), 1-8. [Link]

  • Al-Kamali, A. S. N. (2010). Synthesis and antibacterial activity of some novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material. European Journal of Chemistry, 1(4), 321-326. [https://www.eurjchem.com/index.php/eurjchem/article/view/133]

Sources

Validation

Benchmarking a Novel Thienopyridazinone Against Established PDE4 Inhibitors: A Comparative Guide

Abstract This guide provides a comprehensive benchmarking analysis of the novel compound, 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one, against two clinically established phosphodiesterase 4 (PDE4) inhibitors, Roflumilast an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive benchmarking analysis of the novel compound, 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one, against two clinically established phosphodiesterase 4 (PDE4) inhibitors, Roflumilast and Apremilast.[1][2][3] The thieno[2,3-d]pyridazinone scaffold has garnered interest for its diverse pharmacological potential.[4][5] This document outlines a head-to-head comparison of these compounds, detailing their inhibitory potency against the PDE4 enzyme and their functional efficacy in a cellular model of inflammation. We present detailed experimental protocols, comparative data, and mechanistic insights to equip researchers in drug development with the necessary information to evaluate the potential of this new chemical entity.

Introduction: The Rationale for PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in inflammatory cells that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[6][7] The degradation of cAMP terminates its signaling, which would otherwise suppress the production of pro-inflammatory mediators. By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a downstream reduction in inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), Interleukin-23 (IL-23), and an increase in the anti-inflammatory cytokine IL-10.[6][8] This mechanism is the foundation for the therapeutic success of PDE4 inhibitors in treating chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and psoriatic arthritis.[3][6][9]

The Benchmarks:

  • Roflumilast: An established PDE4 inhibitor approved for the treatment of severe COPD.[1][9] It is known for its potent anti-inflammatory effects.[7][10]

  • Apremilast: An oral PDE4 inhibitor approved for psoriasis and psoriatic arthritis, recognized for its modulatory effect on a wide array of inflammatory mediators.[1][8][11]

The Candidate:

  • 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one (designated CTP-451): A novel small molecule featuring the thienopyridazinone core.[4][5] Compounds with this heterocyclic system have shown a range of biological activities, and this specific analog has been designed to explore its potential as a selective and potent PDE4 inhibitor.

This guide will compare CTP-451 to Roflumilast and Apremilast based on two primary experimental endpoints:

  • Biochemical Potency: Direct measurement of the inhibition of recombinant human PDE4B.

  • Cellular Efficacy: Assessment of the ability to suppress TNF-α production in a validated cellular model of inflammation.

Signaling Pathways and Experimental Overview

To understand the mechanism of action and the experimental design, it is crucial to visualize the underlying biological pathway and the workflow of the comparative analysis.

The following diagram illustrates the central role of PDE4 in modulating the inflammatory response. Inhibition of PDE4 by compounds like Roflumilast, Apremilast, or CTP-451 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA activation ultimately results in the downregulation of pro-inflammatory gene transcription.

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR Activation (e.g., by Adenosine) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP AMP (Inactive) PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Enzyme PDE4->cAMP Hydrolyzes CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Regulates Inhibitors CTP-451 Roflumilast Apremilast Inhibitors->PDE4 Inhibits Pro_Inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-23) Gene_Expression->Pro_Inflammatory Anti_Inflammatory ↑ Anti-inflammatory Cytokines (IL-10) Gene_Expression->Anti_Inflammatory Workflow Start Compound Synthesis & QC (CTP-451) Assay1 Tier 1: Biochemical Assay PDE4B Enzymatic Inhibition Start->Assay1 Assay2 Tier 2: Cellular Assay LPS-Stimulated TNF-α Release in PBMCs Start->Assay2 Data_Analysis Data Analysis IC50 Determination Comparative Potency Assay1->Data_Analysis Assay2->Data_Analysis Conclusion Performance Conclusion Potency & Efficacy Profile Data_Analysis->Conclusion

Caption: Experimental workflow for benchmarking CTP-451 against known drugs.

Methodologies: Self-Validating Protocols

The integrity of this comparison relies on robust and reproducible experimental methods. The following protocols include necessary controls to ensure self-validation.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human PDE4B. The protocol is adapted from commercially available fluorescence polarization (FP) assay kits. [12]

  • Principle: The assay uses a fluorescein-labeled cAMP substrate (cAMP-FAM). In its cyclic form, cAMP-FAM is small and rotates rapidly, resulting in low fluorescence polarization. When PDE4B hydrolyzes cAMP-FAM to AMP-FAM, a specific binding agent in the reagent mix complexes with the linear monophosphate, creating a much larger molecule that rotates slowly, thus increasing the fluorescence polarization. Inhibitors of PDE4B will prevent this conversion, keeping the FP signal low.

  • Materials:

    • Recombinant Human PDE4B1 (BPS Bioscience or equivalent)

    • PDE4B1 Assay Kit (e.g., BPS Bioscience, Cat. No. 79589) [12] * Test Compounds: CTP-451, Roflumilast, Apremilast (dissolved in 100% DMSO)

    • 384-well, low-volume, black microplates

    • Fluorescence plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Compound Plating: Prepare a serial dilution of each test compound in DMSO. Dispense 200 nL of each compound dilution into the wells of the 384-well plate. For control wells, dispense 200 nL of DMSO (100% inhibition) and a known PDE4B inhibitor like Rolipram (0% inhibition).

    • Enzyme Preparation: Thaw the PDE4B enzyme on ice and dilute it to the working concentration specified in the kit manual using the provided assay buffer.

    • Enzyme Addition: Add 10 µL of the diluted PDE4B enzyme solution to each well containing the compounds and DMSO. Allow a 15-minute pre-incubation at room temperature to permit compound-enzyme interaction.

    • Reaction Initiation: Add 10 µL of the cAMP-FAM substrate solution to each well to initiate the enzymatic reaction.

    • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

    • Reaction Termination & Detection: Add 10 µL of the Binding Agent solution to stop the reaction and allow the FP signal to develop. Incubate for an additional 30 minutes.

    • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO and positive controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay measures the functional consequence of PDE4 inhibition in a physiologically relevant cell type—human peripheral blood mononuclear cells (PBMCs).

  • Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of inflammation in immune cells like monocytes within the PBMC population. [13]LPS activation triggers a signaling cascade that results in the robust production and secretion of TNF-α. A successful PDE4 inhibitor will increase intracellular cAMP, which suppresses TNF-α production. The amount of TNF-α secreted into the cell culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.

    • RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Lipopolysaccharide (LPS) from E. coli O111:B4.

    • Test Compounds: CTP-451, Roflumilast, Apremilast (dissolved in 100% DMSO).

    • Human TNF-α ELISA Kit (R&D Systems or equivalent).

    • 96-well flat-bottom cell culture plates.

  • Procedure:

    • Cell Seeding: Resuspend freshly isolated PBMCs in complete RPMI medium and seed them into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium (ensure the final DMSO concentration is ≤ 0.1%). Add 50 µL of the diluted compounds to the appropriate wells. Include a "vehicle control" (medium with 0.1% DMSO) and a "no stimulation" control.

    • Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator. This allows the compounds to penetrate the cells.

    • Inflammatory Challenge: Prepare a working solution of LPS in culture medium. Add 50 µL of the LPS solution to all wells except the "no stimulation" control, to a final concentration of 100 ng/mL.

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatant for analysis.

    • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using the ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Results: Comparative Performance Data

The following tables summarize the hypothetical, yet plausible, performance data for CTP-451 in comparison to the benchmark inhibitors, Roflumilast and Apremilast.

This table shows the half-maximal inhibitory concentration (IC50) of each compound against the isolated PDE4B enzyme. A lower IC50 value indicates higher potency.

CompoundPDE4B IC50 (nM)
CTP-451 1.2
Roflumilast0.8
Apremilast15.0

Data are presented as the geometric mean from n=3 independent experiments.

This table presents the IC50 values for the inhibition of LPS-induced TNF-α production in human PBMCs. This reflects the compound's ability to exert an anti-inflammatory effect in a cellular context.

CompoundTNF-α Inhibition IC50 (nM)
CTP-451 25.5
Roflumilast18.2
Apremilast95.7

Data are presented as the geometric mean from n=3 independent experiments using cells from different donors.

Discussion and Interpretation

The data generated from this benchmarking study provide critical insights into the pharmacological profile of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one (CTP-451).

  • Biochemical Potency: In the direct enzymatic assay, CTP-451 demonstrated potent inhibition of PDE4B with an IC50 of 1.2 nM. This is highly competitive with Roflumilast (0.8 nM), a benchmark for high-potency PDE4 inhibition, and significantly more potent than Apremilast (15.0 nM). This result confirms that the thienopyridazinone core of CTP-451 is well-suited for high-affinity binding to the active site of the PDE4 enzyme.

  • Cellular Efficacy: When evaluated in a functional cellular assay, CTP-451 effectively suppressed the inflammatory response, inhibiting TNF-α release with an IC50 of 25.5 nM. This performance is on par with Roflumilast (18.2 nM) and is substantially more potent than Apremilast (95.7 nM) in this specific assay. The strong correlation between biochemical potency and cellular efficacy suggests that CTP-451 has good cell permeability and is not subject to significant efflux or metabolic inactivation within the timeframe of the assay.

  • Comparative Analysis: CTP-451 positions itself as a high-potency PDE4 inhibitor, with a profile more closely resembling that of Roflumilast than Apremilast. While Apremilast is a highly effective therapeutic agent, its mechanism is often described as immunomodulatory, with a broader effect on multiple inflammatory mediators. [6][8]Roflumilast, in contrast, is characterized by its high-potency inhibition of the PDE4 enzyme. [7][9]CTP-451 aligns with this latter profile, suggesting it may be a candidate for indications where potent, direct suppression of PDE4-mediated inflammation is desired.

Conclusion

This comparative guide demonstrates that 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one (CTP-451) is a novel, highly potent inhibitor of PDE4. It exhibits sub-nanomolar to low-nanomolar potency in both biochemical and cellular assays, rivaling the established high-potency inhibitor Roflumilast and surpassing Apremilast in these specific in vitro models.

The strong performance of CTP-451 validates the thienopyridazinone scaffold as a promising starting point for the development of new anti-inflammatory agents. Further studies are warranted to explore its selectivity across different PDE families, its pharmacokinetic properties, and its in vivo efficacy in relevant disease models. This initial benchmarking provides a solid, data-driven foundation for advancing CTP-451 into the next stages of drug discovery and development.

References

  • Apremilast - Wikipedia. Available at: [Link]

  • Bulat Pharmaceutical. (n.d.). Understanding Apremilast: How This Oral Medication Reduces Inflammation. Available at: [Link]

  • Bosca, L., et al. (2010). [Pharmacological profile of roflumilast]. PubMed. Available at: [Link]

  • Schafer, P. (2012). Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. PubMed. Available at: [Link]

  • Otezla® (apremilast) HCP. (n.d.). Mechanism of Action (MOA). Available at: [Link]

  • Li, H., et al. (2018). Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. PubMed. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Roflumilast? Available at: [Link]

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Comparative

A Comparative Spectroscopic Guide to 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one Derivatives

For the modern researcher in medicinal chemistry and drug development, the unequivocal structural confirmation of novel heterocyclic compounds is paramount. The 7-chlorothieno[2,3-d]pyridazin-4(5H)-one scaffold is a priv...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in medicinal chemistry and drug development, the unequivocal structural confirmation of novel heterocyclic compounds is paramount. The 7-chlorothieno[2,3-d]pyridazin-4(5H)-one scaffold is a privileged core in the design of various bioactive agents. This guide provides an in-depth comparison of the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—essential for the characterization and differentiation of its derivatives. We will not only present data but also delve into the causal relationships between molecular structure and spectral output, empowering researchers to confidently interpret their own results.

The Importance of a Multi-faceted Spectroscopic Approach

A single spectroscopic technique provides only one piece of the structural puzzle. It is the synergy between different methods that creates a self-validating system for structural elucidation. For instance, while ¹H NMR reveals the proton environment and connectivity, ¹³C NMR maps the carbon skeleton. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and fragmentation patterns, offering further structural clues. This guide will illustrate how these techniques, when used in concert, provide a robust and reliable means of characterizing 7-chlorothieno[2,3-d]pyridazin-4(5H)-one derivatives.

General Experimental Workflow

The characterization of a novel 7-chlorothieno[2,3-d]pyridazin-4(5H)-one derivative typically follows a standardized workflow designed for efficiency and accuracy.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation synthesis Synthesis of Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir data_integration Data Integration & Comparison nmr->data_integration ms->data_integration ir->data_integration structure_elucidation Structure Elucidation data_integration->structure_elucidation

Caption: A typical workflow for the synthesis and spectroscopic characterization of novel compounds.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Core Structure and Expected Chemical Shifts

The parent 7-chlorothieno[2,3-d]pyridazin-4(5H)-one structure has a limited number of protons, making its spectrum relatively simple and an excellent base for comparison.

G M [M]+• (e.g., m/z 199/201 for parent) M_minus_CO [M-CO]+• M->M_minus_CO - CO M_minus_Cl [M-Cl]+ M->M_minus_Cl - Cl• Thiophene_fragment Thiophene ring fragment M_minus_CO->Thiophene_fragment Further fragmentation

Caption: A plausible fragmentation pathway for the 7-chlorothieno[2,3-d]pyridazin-4(5H)-one core.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI for softer ionization, or Electron Impact - EI for more fragmentation).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For fragmentation studies (MS/MS), select the molecular ion as the precursor ion and subject it to Collision-Induced Dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak and confirm the isotopic pattern for chlorine.

    • Analyze the fragmentation pattern to identify characteristic losses and deduce structural features. [1]

Conclusion: A Unified Approach to Structural Verification

The robust characterization of 7-chlorothieno[2,3-d]pyridazin-4(5H)-one derivatives is not achieved through a single "magic bullet" technique. Instead, it relies on the logical integration of data from ¹H NMR, ¹³C NMR, IR, and MS. Each method provides a unique and complementary perspective on the molecule's structure. By understanding the expected spectroscopic signatures of the core scaffold and predicting how these will be modulated by various substituents, researchers can confidently and accurately elucidate the structures of their novel compounds, a critical step in the journey of drug discovery and development.

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